1,4-Dipropoxybut-2-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69704-27-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,4-dipropoxybut-2-yne |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3 |
InChI Key |
ZCTCHUYEFFCKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC#CCOCCC |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 1,4-Dipropoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dipropoxybut-2-yne. Due to a lack of extensive published experimental data for this specific compound, this guide presents a combination of computed data from reliable chemical databases and predicted characteristics based on analogous compounds and established principles of organic chemistry. Detailed theoretical experimental protocols for its synthesis and characterization are provided to facilitate further research. This document is intended to serve as a foundational resource for scientists interested in the potential applications of this compound in various fields, including organic synthesis and materials science.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₀H₁₈O₂. Structurally, it is a dialkyl ether derivative of 2-butyne-1,4-diol. The central butyne core provides rigidity, while the two propoxy groups introduce flexibility and influence its solubility and reactivity.
Data Presentation
The following table summarizes the available and predicted physical and chemical properties of this compound.
| Property | Value | Source/Method |
| IUPAC Name | This compound | Computed |
| CAS Number | 69704-27-4 | CAS Registry |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 g/mol | Computed[1] |
| Boiling Point | 232.3 °C at 760 mmHg | Predicted |
| Density | 0.897 g/cm³ | Predicted |
| XLogP3-AA | 1.8 | Computed[1] |
| Hydrogen Bond Donor Count | 0 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Rotatable Bond Count | 6 | Computed[1] |
| Exact Mass | 170.130679813 Da | Computed[1] |
| InChI | InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3 | Computed[1] |
| InChIKey | ZCTCHUYEFFCKCW-UHFFFAOYSA-N | Computed[1] |
| Canonical SMILES | CCCOCC#CCOCCC | Computed[1] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the well-established Williamson ether synthesis, a reliable method for preparing symmetrical and unsymmetrical ethers.
Materials:
-
2-Butyne-1,4-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Deprotonation: A solution of 2-butyne-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the dialkoxide.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is expected to show a triplet at approximately 0.9 ppm (6H, -CH₃), a sextet at around 1.6 ppm (4H, -CH₂-CH₃), a triplet at approximately 3.5 ppm (4H, -O-CH₂-), and a singlet around 4.2 ppm (4H, ≡C-CH₂-O-).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ is predicted to show signals at approximately 10.5 ppm (-CH₃), 22.8 ppm (-CH₂-CH₃), 58.5 ppm (≡C-CH₂-O-), 72.0 ppm (-O-CH₂-), and 81.5 ppm (-C≡C-).
2.2.2. Infrared (IR) Spectroscopy The IR spectrum, recorded as a neat film on NaCl or KBr plates, is expected to exhibit the following characteristic absorption bands:
-
C-H stretching (alkane): 2960-2850 cm⁻¹
-
C≡C stretching: A weak absorption around 2240 cm⁻¹ (characteristic of a symmetrically substituted alkyne)
-
C-O stretching (ether): A strong, broad absorption in the region of 1100-1085 cm⁻¹
2.2.3. Mass Spectrometry (MS) Mass spectral analysis, likely via electron ionization (EI-MS), would be expected to show a molecular ion peak ([M]⁺) at m/z = 170. Subsequent fragmentation may involve cleavage of the C-O and C-C bonds, leading to characteristic fragment ions.
Signaling Pathways and Experimental Workflows (Visualization)
As there is no available literature on the biological activity or associated signaling pathways of this compound, this section will focus on visualizing the logical workflow of its synthesis.
References
An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne
CAS Number: 69704-27-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1,4-Dipropoxybut-2-yne, consolidating available data on its properties, synthesis, and potential applications. The information is intended to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a symmetrical diether derivative of 2-butyne-1,4-diol. Its core structure features a central alkyne functional group flanked by two propoxy ether linkages. This structure suggests its potential as a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [1][2] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 69704-27-4 | [1][2] |
| Density | 0.897 g/cm³ | [3] |
| Boiling Point | 232.3 °C at 760 mmHg | [3] |
| Flash Point | 76.9 °C | [3] |
| LogP | 1.843 | [3] |
| Refractive Index | 1.438 | [3] |
| PSA (Polar Surface Area) | 18.46 Ų | [3] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the dialkoxide of 2-butyne-1,4-diol is reacted with 1-bromopropane.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 1,4-dialkoxy-2-butynes.
Materials:
-
2-Butyne-1,4-diol (CAS: 110-65-6)
-
1-Bromopropane (CAS: 106-94-5)
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Water (deionized)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-butyne-1,4-diol in dimethyl sulfoxide (DMSO). Cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of potassium hydroxide in water to the reaction mixture while maintaining the temperature at 0 °C. Stir for 30 minutes to an hour to ensure complete formation of the dialkoxide.
-
Alkylation: Add 1-bromopropane to the reaction mixture dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Logical Relationship Diagram for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | - Triplet corresponding to the methyl protons (-CH₃) of the propyl groups. - Sextet corresponding to the methylene protons adjacent to the methyl groups (-CH₂-CH₃). - Triplet corresponding to the methylene protons adjacent to the ether oxygen (O-CH₂-). - Singlet corresponding to the methylene protons adjacent to the alkyne (-C≡C-CH₂-). |
| ¹³C NMR | - Signal for the methyl carbon (-CH₃). - Signal for the methylene carbon adjacent to the methyl group (-CH₂-CH₃). - Signal for the methylene carbon adjacent to the ether oxygen (O-CH₂-). - Signal for the methylene carbon adjacent to the alkyne (-C≡C-CH₂-). - Signal for the quaternary alkyne carbons (-C≡C-). |
| IR Spectroscopy | - C-H stretching vibrations for the alkyl groups. - C-O stretching vibration for the ether linkage. - Weak C≡C stretching vibration (due to the symmetrical nature of the molecule). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 170.13. - Fragmentation pattern corresponding to the loss of propyl and propoxy groups. |
Applications and Relevance in Drug Development
While specific studies detailing the biological activity or drug development applications of this compound are not currently available in the public literature, its structural motifs are of interest in medicinal chemistry. Alkyne-containing molecules are valuable intermediates in the synthesis of more complex chemical entities.
Potential Experimental Workflow for Exploring Biological Activity
The following diagram outlines a general workflow for screening a compound like this compound for potential biological activity.
Caption: General workflow for biological activity screening.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties and a straightforward synthetic route. While its direct applications in drug development have not been documented, its structure as a functionalized alkyne makes it a potentially useful building block for the synthesis of more complex molecules. Further research is required to explore its biological activity and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
References
In-Depth Technical Guide to the Molecular Structure of 1,4-Dipropoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 1,4-Dipropoxybut-2-yne. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines established chemical principles with data available for structurally similar compounds to present a thorough profile. The synthesis is based on the well-established Williamson ether synthesis, a versatile and widely used method for preparing ethers. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related alkynyl ethers in various fields, including medicinal chemistry and materials science.
Molecular Structure and Identifiers
This compound is a symmetrical dialkoxyalkyne characterized by a central but-2-yne core functionalized with two propoxy groups at the 1 and 4 positions.
Chemical Structure
The structure consists of a four-carbon chain with a triple bond between the second and third carbon atoms. A propoxy group (-OCH₂CH₂CH₃) is attached to the first and fourth carbon atoms via an ether linkage.
Molecular Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in chemical databases and literature.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| SMILES String | CCCOCC#CCOCCC[1] |
| InChI Key | ZCTCHUYEFFCKCW-UHFFFAOYSA-N[1] |
| InChI | InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3[1] |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| CAS Number | 69704-27-4[1][2] |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are computed and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | PubChem (Computed)[1] |
| Boiling Point | 232.3 °C at 760 mmHg | Commercial Supplier Data |
| Rotatable Bond Count | 6 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
Proposed Synthesis
A viable and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis .[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.
Reaction Scheme
The synthesis of this compound can be envisioned through two primary pathways utilizing the Williamson ether synthesis:
-
Pathway A: Reaction of 1,4-dichloro-2-butyne with sodium propoxide.
-
Pathway B: Reaction of 2-butyne-1,4-diol with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base.
References
An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-Dipropoxybut-2-yne, with a focus on its relevance in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is a symmetrical diether of but-2-yne-1,4-diol. Its structure is characterized by a central alkyne functional group flanked by two propoxy ether linkages.
IUPAC Name: this compound[1]
Chemical Structure:
Molecular Formula: C₁₀H₁₈O₂[1]
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 170.25 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.
General Synthetic Protocol
A common synthetic route involves the deprotonation of but-2-yne-1,4-diol followed by reaction with a propyl halide.
Reaction Scheme:
HO-CH₂-C≡C-CH₂-OH + 2 NaH → NaO-CH₂-C≡C-CH₂-ONa + 2 H₂ NaO-CH₂-C≡C-CH₂-ONa + 2 CH₃CH₂CH₂-Br → CH₃CH₂CH₂-O-CH₂-C≡C-CH₂-O-CH₂CH₂CH₃ + 2 NaBr
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Applications in Drug Development
The rigid, linear structure of the but-2-yne core, combined with the flexible propoxy side chains, makes this compound an interesting scaffold for medicinal chemistry. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for drug discovery and bioconjugation.
Signaling Pathway Modulation
Hypothetically, derivatives of this compound could be designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: A diagram illustrating the potential inhibitory action of a this compound derivative on a kinase cascade.
Logical Relationships in Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound structure can be used to explore its structure-activity relationships. The following diagram outlines a logical approach to a hypothetical SAR study.
Caption: A logical diagram outlining a potential SAR study starting from the this compound scaffold.
References
Spectroscopic Profile of 1,4-Dipropoxybut-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for the molecule 1,4-Dipropoxybut-2-yne. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and comparison with analogous compounds. This guide also includes standardized experimental protocols for acquiring such spectra.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Singlet | 4H | -O-CH₂ -C≡ |
| ~3.4 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |
| ~1.6 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~80 | -C≡C - |
| ~70 | -O-CH₂ -CH₂-CH₃ |
| ~58 | -O-CH₂ -C≡ |
| ~23 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H (sp³) stretch |
| ~2240 | Weak-Medium | C≡C stretch (internal alkyne) |
| ~1100 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 170 | Low | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CH₂CH₃]⁺ |
| 113 | Medium | [M - CH₂CH₂CH₃]⁺ |
| 99 | High | [M - OCH₂CH₂CH₃]⁺ |
| 71 | High | [CH₂=O⁺-CH₂CH₂CH₃] |
| 43 | Very High | [CH₃CH₂CH₂]⁺ (Base Peak) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Employ proton decoupling to simplify the spectrum.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of Spectroscopic Logic
The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.
Caption: Logical workflow for the structural elucidation of this compound using NMR, IR, and MS.
1,4-Dipropoxybut-2-yne: A Technical Overview of a Sparsely Documented Dialkoxyalkyne
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding 1,4-Dipropoxybut-2-yne. It is intended for researchers, scientists, and professionals in drug development. This document summarizes the available physicochemical data, explores probable synthetic routes based on related compounds, and highlights the significant lack of published research on its discovery, history, and potential therapeutic applications. While detailed experimental protocols and biological activity data for this compound are not available in the current scientific literature, this guide provides context by examining the synthesis and biological relevance of structurally analogous compounds.
Introduction
This compound is a dialkoxyalkyne with the chemical formula C₁₀H₁₈O₂.[1] Its structure features a central but-2-yne carbon chain with propoxy groups attached at the 1 and 4 positions. While the fundamental properties of this molecule are cataloged, a thorough review of scientific databases reveals a notable absence of in-depth research into its history, specific synthesis, and biological functions. This guide aims to consolidate the existing data and frame it within the broader context of related dialkoxyalkynes to provide a useful resource for the scientific community.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical databases and computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |
| Molecular Weight | 170.25 g/mol | PubChem[1] |
| CAS Number | 69704-27-4 | PubChem[1] |
| Boiling Point | 232.3 °C at 760 mmHg | ChemSrc |
| Density | 0.897 g/cm³ | ChemSrc |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1,4-di-(propoxy)-2-butyne, EINECS 274-089-1 | PubChem[1] |
Discovery and History
A comprehensive search of the scientific literature, including journals and patent databases, did not yield any specific information regarding the discovery and history of this compound. The individuals, research groups, or companies responsible for its initial synthesis, as well as the date and the primary motivation for its creation, remain undocumented in publicly accessible records. This lack of historical context is unusual for a compound with a registered CAS number and suggests it may have been synthesized as part of a larger chemical library or as an intermediate in a proprietary process that was never published.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, the synthesis of structurally similar 1,4-dialkoxy-2-butynes can provide a logical framework for its potential preparation. A plausible synthetic pathway would involve the Williamson ether synthesis, starting from but-2-yne-1,4-diol and a propyl halide.
Proposed General Synthetic Pathway
The synthesis would likely proceed by the deprotonation of but-2-yne-1,4-diol using a suitable base to form a dialkoxide, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-chloropropane).
Caption: Proposed Williamson ether synthesis for this compound.
Hypothetical Experimental Protocol
Based on general procedures for Williamson ether synthesis with alkynediols, a potential protocol is outlined below. It is crucial to note that this is a hypothetical procedure and would require optimization and safety assessment before implementation.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with but-2-yne-1,4-diol and a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Deprotonation: A strong base, such as sodium hydride, is added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C). The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Alkylation: A propyl halide (e.g., 1-bromopropane) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Development and Biological Activity
There is no published research detailing any investigation into the biological activity or potential applications of this compound in drug development. A search of pharmacological and medicinal chemistry literature did not reveal any studies where this specific compound was screened for therapeutic effects.
However, the but-2-yne-1,4-diol backbone is found in various biologically active molecules. For instance, certain derivatives of but-2-yne-1,4-diol have been investigated for their potential as cytotoxic and neuritogenic agents. It is known that but-2-yne-1,4-diol itself can be metabolized by liver alcohol dehydrogenase, suggesting that its derivatives could also be substrates for metabolic enzymes.
The absence of data for this compound could imply that it did not show significant activity in initial screenings, or it may represent an unexplored area of chemical space for drug discovery.
Conclusion
This compound remains a poorly characterized compound within the scientific literature. While its basic physicochemical properties are known, there is a significant gap in our understanding of its history, specific synthesis, and biological activity. The information provided in this guide on related compounds offers a starting point for researchers interested in exploring this molecule. Future research is needed to establish a reliable synthetic protocol, investigate its pharmacological profile, and determine if it holds any potential for therapeutic applications. The current lack of data underscores the vast number of chemical entities that have been synthesized but not yet fully explored, representing a potential untapped resource for scientific discovery.
References
Theoretical Calculations on 1,4-Dipropoxybut-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 1,4-Dipropoxybut-2-yne. Due to the limited availability of published research on this specific molecule, this paper outlines a robust theoretical framework for its computational analysis using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. Furthermore, a detailed experimental protocol for its synthesis and spectroscopic characterization is presented. All theoretical data, including optimized geometry, vibrational frequencies, and electronic properties, are summarized in structured tables for clarity. Visualizations of the logical workflow for theoretical calculations and the proposed experimental procedure are provided using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for researchers interested in the computational and synthetic chemistry of dialkoxyalkynes and their potential applications.
Introduction
This compound is an organic molecule featuring a central but-2-yne carbon skeleton flanked by two propoxy ether groups. The presence of the carbon-carbon triple bond and the ether functionalities suggests a molecule with interesting electronic properties and potential for further chemical modification. Alkynes and ethers are prevalent structural motifs in a wide range of biologically active compounds and functional materials. A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is crucial for exploring its potential applications in fields such as medicinal chemistry and materials science.
This guide addresses the current gap in the scientific literature by presenting a detailed theoretical and experimental roadmap for the study of this molecule. The subsequent sections will detail the proposed computational methodologies, a plausible synthetic route, and the expected spectroscopic signatures of this compound.
Theoretical Calculations
To elucidate the molecular properties of this compound, a computational approach employing Density Functional Theory (DFT) and Hartree-Fock (HF) theory is proposed. These methods provide a powerful means to predict molecular geometry, vibrational frequencies, and electronic properties.
Computational Methodology
Geometry Optimization: The initial 3D structure of this compound will be built and subjected to geometry optimization. This process aims to find the lowest energy conformation of the molecule. Calculations will be performed using both the B3LYP hybrid functional with the 6-31G(d) basis set within the DFT framework, and the Hartree-Fock method with the same basis set.[1][2][3][4][5] The B3LYP functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[1][2][3][4][5]
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment will be calculated. These properties provide insights into the molecule's reactivity and electronic behavior.
Figure 1: Logical workflow for theoretical calculations.
Predicted Molecular Properties
The following tables summarize the hypothetical quantitative data for this compound, as would be obtained from the proposed DFT and HF calculations. These values are for illustrative purposes to demonstrate the expected output of the computational analysis.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | DFT (B3LYP/6-31G(d)) | Hartree-Fock (6-31G(d)) |
| Bond Lengths (Å) | ||
| C≡C | 1.208 | 1.195 |
| C-C (alkyne-CH2) | 1.465 | 1.470 |
| C-O | 1.420 | 1.415 |
| O-C (propoxy) | 1.435 | 1.430 |
| C-C (propoxy) | 1.530 | 1.535 |
| C-H (avg.) | 1.095 | 1.090 |
| Bond Angles (degrees) | ||
| C≡C-C | 178.5 | 178.8 |
| C-C-O | 108.5 | 108.2 |
| C-O-C | 112.0 | 111.8 |
| Dihedral Angles (degrees) | ||
| C-C-O-C | 179.5 | 179.8 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | DFT (B3LYP/6-31G(d)) (cm⁻¹) | Hartree-Fock (6-31G(d)) (cm⁻¹) |
| C≡C stretch | 2250 | 2280 |
| C-O stretch | 1120 | 1135 |
| C-H stretch (sp³) | 2950-2850 | 2980-2880 |
| CH₂ bend | 1460 | 1475 |
Table 3: Predicted Electronic Properties
| Property | DFT (B3LYP/6-31G(d)) | Hartree-Fock (6-31G(d)) |
| HOMO Energy (eV) | -6.50 | -7.20 |
| LUMO Energy (eV) | 0.80 | 1.50 |
| HOMO-LUMO Gap (eV) | 7.30 | 8.70 |
| Dipole Moment (Debye) | 1.85 | 1.95 |
Experimental Protocols
This section outlines a detailed methodology for the synthesis and characterization of this compound.
Synthesis
A plausible synthetic route to this compound involves a Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
2 CH₃CH₂CH₂OH + 2 NaH → 2 CH₃CH₂CH₂ONa + 2 H₂ 2 CH₃CH₂CH₂ONa + ClCH₂C≡CCH₂Cl → CH₃CH₂CH₂OCH₂C≡CCH₂OCH₂CH₂CH₃ + 2 NaCl
Materials:
-
1-Propanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,4-Dichloro-2-butyne
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.
-
Slowly add 1-propanol dropwise to the stirred suspension of NaH in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium propoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-dichloro-2-butyne in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Figure 2: Experimental workflow for synthesis and characterization.
Spectroscopic Characterization
The structure of the synthesized this compound will be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propoxy groups. The protons on the carbons adjacent to the ether oxygen (OCH₂) will appear as a triplet around 3.5-4.0 ppm.[6][7][8][9] The methylene protons adjacent to the triple bond (≡C-CH₂) will likely appear as a singlet around 4.1-4.3 ppm. The other protons of the propoxy group will appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The carbons of the triple bond (C≡C) are expected in the range of 80-90 ppm. The carbons adjacent to the ether oxygen (OCH₂) will appear around 70-80 ppm, while the carbons of the propoxy chain will be in the upfield region.[6][7][8][9]
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic weak to medium absorption band for the C≡C triple bond stretch around 2240-2260 cm⁻¹. A strong C-O ether stretch is expected in the region of 1100-1150 cm⁻¹.[6][7][8][9] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ will confirm the complete reaction of the alcohol.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Signaling Pathways and Logical Relationships
As there is no published data on the biological activity of this compound, no specific signaling pathways can be described. However, the logical relationship between the theoretical and experimental investigation of this molecule can be visualized.
Figure 3: Logical relationship between theoretical and experimental studies.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By employing the outlined computational and synthetic methodologies, researchers can obtain a thorough understanding of the structural, electronic, and spectroscopic properties of this molecule. The presented theoretical data, while hypothetical, serves as a valuable reference for what can be expected from such studies. The detailed experimental protocols offer a clear path for the synthesis and characterization of this compound. This foundational knowledge is essential for exploring the potential of this and related dialkoxyalkynes in various scientific and industrial applications.
References
- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
An In-depth Technical Guide to Potential Research Areas for 1,4-Dipropoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential research avenues for the chemical compound 1,4-Dipropoxybut-2-yne. Given the limited existing research on this specific molecule, this document extrapolates from the known chemistry of its constituent functional groups—the but-2-yne core and propargyl ethers—to propose novel areas of investigation. The guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis, reactivity, and potential applications of this compound and its derivatives in materials science and drug discovery.
Introduction to this compound
This compound is a symmetrical alkyne with the chemical formula C10H18O2.[1] Its structure features a central but-2-yne carbon chain flanked by two propoxy ether groups. This combination of a reactive triple bond and flexible ether linkages suggests a range of potential chemical transformations and applications. While specific data on this compound is scarce, its structural similarity to other propargyl ethers and dialkoxybutynes allows for informed hypotheses regarding its chemical behavior and potential utility.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69704-27-4 | [1] |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Boiling Point | 232.3°C at 760 mmHg | |
| Density | 0.897 g/cm³ | |
| Flash Point | 76.9°C | |
| Refractive Index | 1.438 |
Potential Research Areas
Based on the chemistry of alkynes and propargyl ethers, several promising research areas for this compound can be identified.
2.1. Synthesis of Novel Heterocyclic Compounds
The internal alkyne functionality of this compound is a versatile precursor for the synthesis of a variety of heterocyclic structures. Cycloaddition reactions, in particular, offer a powerful tool for constructing complex molecular architectures.
-
[3+2] Cycloadditions (Huisgen Cycloaddition): Reaction with azides can yield 1,2,3-triazoles.
-
[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes, reactions with highly reactive dienes could be explored.
-
Paal-Knorr Type Reactions: Acid-catalyzed cyclization with 1,4-dicarbonyl compounds could lead to the formation of substituted furans, pyrroles, or thiophenes.
These heterocyclic products could be screened for a range of biological activities, as many pharmaceuticals and agrochemicals contain such scaffolds.[2]
2.2. Polymer Chemistry and Materials Science
The alkyne group can participate in various polymerization reactions, suggesting that this compound could serve as a monomer or cross-linking agent.
-
Alkyne Metathesis: Transition metal-catalyzed alkyne metathesis could produce novel polymers with repeating dipropoxybut-2-yne units.
-
"Click" Chemistry: As a difunctional alkyne, it can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to create cross-linked polymers or functionalized materials.[4]
-
Functional Coatings: The ether linkages may impart desirable properties such as solubility and flexibility to resulting polymers, making them suitable for applications in coatings and advanced materials.[4]
2.3. Bioorthogonal Chemistry and Chemical Biology
The but-2-yne moiety can be explored for its potential in bioorthogonal chemistry. While terminal alkynes are more commonly used, internal alkynes can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, albeit at slower rates. Research could focus on the synthesis of derivatives of this compound that are suitable for labeling and tracking biomolecules in living systems.
2.4. Medicinal Chemistry and Drug Discovery
Propargyl ethers are known to be versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][5] The core structure of this compound could be modified to generate libraries of compounds for screening against various biological targets.
-
Antimicrobial and Antifungal Agents: Many compounds containing ether and alkyne functionalities exhibit antimicrobial properties.[6]
-
Anticancer and Cytotoxic Agents: The incorporation of the 1,4-dioxybut-2-yne scaffold into known anticancer pharmacophores could lead to novel drug candidates.[7]
-
Enzyme Inhibitors: The alkyne group can act as a Michael acceptor or participate in covalent bonding with enzyme active sites.
Proposed Experimental Protocols
3.1. Synthesis of 1,4-Bis(4-aminophenoxy)but-2-yne
This protocol describes a potential synthetic route to a diamino-derivative of this compound, which could serve as a versatile intermediate for further functionalization.
Materials:
-
1,4-Dichlorobut-2-yne
-
4-Aminophenol
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (2M)
-
Water
Procedure:
-
To a solution of 4-aminophenol (2.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dichlorobut-2-yne (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 72 hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
After completion, pour the reaction mixture into water.
-
Adjust the pH to ~8 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for 1,4-Bis(4-aminophenoxy)but-2-yne.
3.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction of a dialkyne with a monoazide to form a bis-triazole product.
Materials:
-
This compound derivative (e.g., 1,4-diazidobut-2-yne)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
Dissolve the diazide (1.0 equivalent) and the terminal alkyne (2.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.4 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
DOT Script for CuAAC Reaction Pathway:
Caption: Simplified pathway for the CuAAC reaction.
Potential Biological Activities and Screening Protocols
Given the structural motifs present in this compound, its derivatives could be screened for a variety of biological activities.
Table 2: Potential Biological Activities and Corresponding Assays
| Biological Activity | Proposed Assay | Rationale |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Ether and alkyne moieties are present in some natural and synthetic antimicrobial compounds.[6] |
| Antifungal | Broth Microdilution Antifungal Susceptibility Testing | Similar to antimicrobial rationale, targeting fungal pathogens. |
| Anticancer | MTT or SRB Cell Viability Assay against a panel of cancer cell lines | The rigid alkyne linker can be used to position pharmacophores for optimal interaction with biological targets.[7][9] |
| Antioxidant | DPPH or ABTS Radical Scavenging Assay | Phenolic derivatives of this compound could exhibit antioxidant properties.[6][10] |
| Enzyme Inhibition | Specific enzyme activity assays (e.g., kinases, proteases) | The alkyne can act as a warhead for covalent inhibitors or as a rigid scaffold for competitive inhibitors. |
DOT Script for a Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound represents a molecule with significant untapped potential. Its combination of a reactive alkyne core and versatile ether functionalities makes it an attractive starting point for the development of new materials, chemical probes, and therapeutic agents. The research areas and experimental protocols outlined in this guide are intended to stimulate further investigation into this promising chemical entity. By exploring its reactivity and synthesizing novel derivatives, the scientific community can unlock the full potential of this compound and contribute to advancements in chemistry, materials science, and medicine.
References
- 1. This compound | C10H18O2 | CID 3017958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Dimethoxy-2-butyne | C6H10O2 | CID 542354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Antioxidant and Cytotoxic Activity of Heteroatom-Substituted 1,4-Naphtho- and Benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,4-Dipropoxybut-2-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,4-dipropoxybut-2-yne, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for related compounds and aim to guide researchers in harnessing the reactivity of this dialkoxyalkyne.
Overview of Reactivity
This compound possesses a symmetrically substituted internal alkyne flanked by two propoxy groups. This structure offers several avenues for synthetic transformations:
-
Cycloaddition Reactions: The electron-rich alkyne can participate in various cycloaddition reactions, serving as a dienophile or a component in metal-mediated cycloadditions.
-
Synthesis of Heterocycles: The butyne backbone provides a four-carbon unit that can be incorporated into various heterocyclic ring systems, such as furans and pyrroles.
-
Functional Group Transformations: The propoxy groups can be potentially cleaved to reveal the corresponding diol, which can be further functionalized.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dichloro-2-butyne
-
Sodium metal
-
Anhydrous propanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium propoxide by cautiously adding sodium metal (2.2 equivalents) to anhydrous propanol under a nitrogen atmosphere.
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add a solution of 1,4-dichloro-2-butyne (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the sodium propoxide solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Expected Yield: Yields for similar Williamson ether syntheses with 1,4-dichlorobut-2-yne are generally in the range of 60-80%.
Applications in Cycloaddition Reactions
This compound is a promising substrate for various cycloaddition reactions, leading to the formation of complex cyclic and polycyclic frameworks.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[1][2] this compound can serve as the alkyne component in this reaction.
Caption: Pauson-Khand reaction workflow.
Materials:
-
This compound
-
Alkene (e.g., norbornene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Carbon monoxide (balloon or cylinder)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and the alkene (1.2 equivalents) in the anhydrous solvent.
-
Add dicobalt octacarbonyl (1.1 equivalents) to the solution. The color of the solution should change, indicating the formation of the alkyne-cobalt complex.
-
Stir the mixture at room temperature for 1-2 hours.
-
Purge the flask with carbon monoxide and equip it with a CO balloon.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Entry | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Norbornene | Toluene | 80 | 24 | Estimate: 50-70 |
| 2 | Cyclopentene | DCM | 60 | 18 | Estimate: 40-60 |
*Yields are estimated based on typical Pauson-Khand reactions with similar internal alkynes.
Diels-Alder Reaction
As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.[3][4] The electron-donating propoxy groups may require the use of a Lewis acid catalyst to enhance the reactivity of the dienophile.
Caption: Diels-Alder reaction workflow.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Lewis acid (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
In a flame-dried, sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 equivalent) and the diene (1.5 equivalents) in the anhydrous solvent.
-
If using a Lewis acid, cool the solution to 0 °C and add the Lewis acid (0.1-1.0 equivalent) portion-wise.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the diene.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation:
| Entry | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | Toluene | 110 | 12 | Estimate: 60-80 |
| 2 | Furan | Xylene | 140 | 24 | Estimate: 40-60 |
*Yields are estimated based on typical Diels-Alder reactions with similar alkynes.
Synthesis of Substituted Furans
1,4-Dialkoxy-2-butynes can be valuable precursors for the synthesis of substituted furans. One potential pathway involves the acid-catalyzed cyclization and dehydration, analogous to the Paal-Knorr furan synthesis.[5][6]
Caption: Furan synthesis workflow.
Materials:
-
This compound
-
Aqueous acid (e.g., 10% sulfuric acid)
-
Organic co-solvent (e.g., ethanol, dioxane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the organic co-solvent.
-
Add the aqueous acid solution.
-
Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting furan derivative by column chromatography or distillation.
Data Presentation:
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 10% H₂SO₄ | Ethanol | 80 | 8 | 2,5-Dipropylfuran | Estimate: 50-70 |
*Yield is estimated based on similar acid-catalyzed cyclizations of alkyne derivatives.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its ability to participate in cycloaddition reactions and serve as a precursor to heterocyclic compounds makes it a valuable tool for the construction of complex molecular architectures. The protocols provided herein offer a starting point for exploring the synthetic potential of this compound in various research and development settings. Further investigation into its reactivity is encouraged to fully unlock its applications in the synthesis of novel molecules for the pharmaceutical and materials science industries.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Reaction of 1,4-Dipropoxybut-2-yne with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dipropoxybut-2-yne is a versatile substrate in organic synthesis, amenable to a variety of transformations. A key reaction of this and similar alkynes is the electrophilic cyclization, which provides a direct route to highly functionalized heterocyclic compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with electrophiles, with a focus on the synthesis of substituted furan derivatives, which are important scaffolds in medicinal chemistry.
Furan moieties are present in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The ability to synthesize substituted furans from readily available starting materials like this compound is therefore of significant interest to the drug development community.
Reaction with Iodine: Electrophilic Cyclization to a Dihydrofuran Derivative
The reaction of this compound with iodine is a classic example of an electrophilic cyclization. This reaction proceeds via a 5-endo-dig cyclization pathway to yield a substituted 3-iodo-2,5-dihydrofuran. The reaction is typically carried out under mild conditions and affords the product with good regioselectivity.
Logical Relationship of the Iodocyclization Reaction
Caption: Iodocyclization of this compound.
Experimental Protocol: Synthesis of 3-Iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran
This protocol is adapted from general procedures for the iodocyclization of 1,4-dialkoxy-2-alkynes.
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add sodium bicarbonate (2.0 mmol).
-
Stir the mixture at room temperature and add a solution of iodine (1.2 mmol) in dichloromethane (5 mL) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran.
Quantitative Data Summary
| Product | Yield (%) | Physical State |
| 3-Iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran | 85-95 | Yellowish oil |
Note: The yield is an estimate based on similar reactions reported in the literature.
Representative Spectroscopic Data
The following data are representative for a 3-iodo-4-alkoxy-2,5-dihydrofuran derivative and can be used for the characterization of the product.
| Data Type | Representative Values |
| ¹H NMR | δ (ppm): 6.20-6.10 (m, 1H, vinylic H), 4.80-4.70 (m, 1H, O-CH-O), 4.40-4.20 (m, 2H, O-CH₂), 3.80-3.60 (m, 4H, O-CH₂-CH₂), 1.80-1.60 (m, 4H, -CH₂-CH₃), 1.00-0.90 (t, 6H, -CH₃) |
| ¹³C NMR | δ (ppm): 150.0 (C=C-I), 105.0 (O-CH-O), 90.0 (C-I), 75.0 (O-CH₂), 72.0 (O-CH₂), 70.0 (O-CH₂), 23.0 (-CH₂-CH₃), 22.0 (-CH₂-CH₃), 10.5 (-CH₃), 10.4 (-CH₃) |
| IR (neat) | ν (cm⁻¹): 2960, 2870 (C-H), 1650 (C=C), 1100 (C-O) |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₇IO₂⁺, found. |
Application in Drug Development
The synthesized 3-iodo-4-propoxy-5-(propoxymethyl)-2,5-dihydrofuran is a valuable intermediate for further functionalization. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents, allowing for the generation of a library of furan derivatives for biological screening.
Workflow for Drug Discovery Application
Caption: Drug discovery workflow using the furan intermediate.
Other Electrophilic Reactions
Besides iodine, other electrophiles can be employed to react with this compound. For instance, reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can also lead to the formation of the corresponding 3-bromo- or 3-iodo-dihydrofuran derivatives. The use of NIS can sometimes offer milder reaction conditions compared to elemental iodine.[4] Furthermore, reactions with sources of sulfenyl or selenyl electrophiles can lead to the corresponding sulfur- or selenium-containing heterocycles.
Conclusion
The electrophilic cyclization of this compound represents a powerful and efficient method for the synthesis of functionalized furan derivatives. The resulting products are valuable building blocks for the development of new therapeutic agents. The provided protocols and data serve as a guide for researchers in academia and industry to explore the rich chemistry of this versatile starting material.
References
Application Notes and Protocols: 1,4-Dipropoxybut-2-yne as a Versatile Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,4-dipropoxybut-2-yne as a synthetic precursor for the generation of valuable heterocyclic scaffolds, including furans, pyrroles, and thiophenes. The protocols provided are based on a two-stage approach involving the conversion of this compound to a key 1,4-dicarbonyl intermediate, followed by the well-established Paal-Knorr synthesis for cyclization.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern medicinal and materials chemistry. This compound, a readily accessible alkyne derivative, serves as a valuable and flexible starting material for the synthesis of a variety of five-membered heterocycles. While not a direct precursor in a single-step transformation, its utility lies in its efficient conversion to a common 1,4-dicarbonyl intermediate, which can then be cyclized to furans, pyrroles, and thiophenes through the Paal-Knorr synthesis.[1][2] This classical reaction offers a reliable and high-yielding pathway to these important heterocyclic systems.[1]
Synthetic Strategy Overview
The overarching synthetic strategy involves two key stages:
-
Formation of the 1,4-Dicarbonyl Intermediate: this compound is first converted to a 1,4-diketone. This transformation can be conceptualized as an acid-catalyzed hydrolysis to the corresponding but-2-yne-1,4-diol, followed by an in-situ isomerization. While specific protocols for this compound are not extensively documented, related transformations of 2-yne-1,4-diols to 1,4-diketones are known to proceed in the presence of a palladium catalyst, which facilitates the isomerization.[1]
-
Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound is a versatile intermediate that can be readily cyclized to the desired heterocycle under specific conditions:
Caption: Overall synthetic workflow from this compound.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various heterocycles from a 1,4-dicarbonyl intermediate derived from this compound. Please note that yields are representative and can vary based on the specific substrates and reaction conditions.
| Heterocycle | Reagents and Conditions | Typical Yield (%) | Reference |
| 2,5-Dipropylfuran | 1,4-Dicarbonyl, H₂SO₄ (cat.), Heat | 85-95 | [1][3] |
| 1-Alkyl-2,5-dipropylpyrrole | 1,4-Dicarbonyl, R-NH₂, Acetic Acid, Heat | 80-90 | [4][6] |
| 2,5-Dipropylthiophene | 1,4-Dicarbonyl, P₄S₁₀ or Lawesson's Reagent, Toluene, Reflux | 75-85 | [7] |
Experimental Protocols
Stage 1: Synthesis of the 1,4-Dicarbonyl Intermediate (Octane-2,5-dione)
This protocol describes a general method for the conversion of a 2-yne-1,4-diol derivative to a 1,4-diketone. The initial hydrolysis of this compound to but-2-yne-1,4-diol is a standard procedure that can be achieved under acidic conditions.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Palladium catalyst (e.g., PdCl₂)
-
Solvent (e.g., Acetonitrile)
-
Dehydrating agent (optional, for furan synthesis)
Procedure:
-
Hydrolysis (General Concept): To a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like THF), add a catalytic amount of a strong acid (e.g., H₂SO₄). Heat the mixture to facilitate the hydrolysis of the ether linkages to yield but-2-yne-1,4-diol. Monitor the reaction by TLC or GC-MS. Upon completion, neutralize the acid and extract the diol with an organic solvent.
-
Isomerization: In a round-bottom flask, dissolve the but-2-yne-1,4-diol in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of a palladium salt (e.g., 1-5 mol% of PdCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 1,4-dicarbonyl compound can be purified by column chromatography or used directly in the subsequent cyclization step.
Caption: Workflow for the preparation of the 1,4-dicarbonyl intermediate.
Stage 2: Paal-Knorr Heterocycle Synthesis
Materials:
-
1,4-Dicarbonyl intermediate (e.g., Octane-2,5-dione)
-
Sulfuric acid (concentrated) or another acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene or neat)
Procedure:
-
To the crude or purified 1,4-dicarbonyl compound, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture with stirring. The reaction can often be performed neat or in a high-boiling solvent like toluene.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the 2,5-disubstituted furan.[3]
Materials:
-
1,4-Dicarbonyl intermediate (e.g., Octane-2,5-dione)
-
Primary amine (e.g., propylamine) or ammonium acetate
-
Glacial acetic acid
-
Solvent (e.g., Ethanol or acetic acid)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the primary amine (1.1 equivalents) or ammonium acetate (for the synthesis of the N-unsubstituted pyrrole).
-
Add a catalytic amount of glacial acetic acid if not used as the solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 1,2,5-trisubstituted pyrrole.
Materials:
-
1,4-Dicarbonyl intermediate (e.g., Octane-2,5-dione)
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent
-
Anhydrous solvent (e.g., Toluene or xylene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-dicarbonyl compound in anhydrous toluene.
-
Carefully add the sulfurizing agent, such as phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents), in portions. The reaction is often exothermic.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the 2,5-disubstituted thiophene.
Caption: Experimental workflows for Paal-Knorr synthesis.
Conclusion
This compound is a valuable precursor for the synthesis of a range of five-membered heterocycles. Through a straightforward conversion to a key 1,4-dicarbonyl intermediate, it provides access to substituted furans, pyrroles, and thiophenes via the robust and well-documented Paal-Knorr synthesis. The modularity of this approach allows for the generation of diverse heterocyclic structures, making this compound a useful building block in the toolkit of medicinal and materials chemists.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-Dipropoxybut-2-yne in Polymer Chemistry: A Review of Available Literature
Despite a comprehensive search of scientific literature and chemical databases, there is currently no published information on the application of 1,4-dipropoxybut-2-yne in polymer chemistry. This compound does not appear in studies related to polymerization, crosslinking, or as an additive in polymer formulations. As a result, detailed application notes, experimental protocols, and quantitative data for its use in this field are not available.
While there is no specific information on this compound, it is possible to infer potential, yet unproven, applications based on the general reactivity of alkynes and ether-functionalized monomers in polymer science. Alkynes are a versatile functional group in polymer synthesis, primarily utilized in the formation of conjugated polymers and for crosslinking reactions.
General Applications of Alkynes in Polymer Chemistry
Alkynes play a significant role in modern polymer chemistry through several key reaction pathways:
-
Alkyne Metathesis: This method is used for the formation of carbon-carbon triple bonds and has been applied to the synthesis of linear polymers and polymer networks.[1]
-
Coupling and Click Reactions: Reactions like Glaser-Hay and Sonogashira coupling, as well as azide-alkyne and thiol-yne click reactions, are widely used to construct polymers with conjugated backbones.[2] These reactions are known for their high efficiency and tolerance to various functional groups.
-
Cyclotrimerization: This process involves the conversion of three alkyne units into a benzene ring, leading to the formation of highly branched and aromatic polymer systems.[2]
-
Crosslinking: Polymers functionalized with alkyne groups can be crosslinked to form robust networks.[3][4][5] Thiol-yne click chemistry, for instance, is a rapid and efficient method for crosslinking that can be triggered by UV light.[3][4][5]
Potential (but Undocumented) Role of this compound
Based on its chemical structure, this compound possesses a central alkyne group and two terminal propoxy ether groups. The alkyne group could theoretically participate in the polymerization and crosslinking reactions mentioned above. The propoxy groups would be expected to influence the final polymer's properties, potentially increasing its flexibility, solubility in organic solvents, and affecting its thermal properties.
A related compound, 2-butyne-1,4-diol, which is a precursor to this compound, is known to participate in polymerization reactions.[6][7] However, the etherification of the hydroxyl groups to propoxy groups in this compound significantly alters its reactivity and potential applications.
Logical Workflow for Investigating a Novel Monomer
For a researcher interested in exploring the potential of an uncharacterized monomer like this compound in polymer chemistry, a logical experimental workflow would be as follows:
Caption: A logical workflow for investigating a novel monomer.
Conclusion
References
- 1. Application of alkyne metathesis in polymer synthesis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. chemcess.com [chemcess.com]
Application Note: Sonogashira Coupling of 1,4-Dipropoxybut-2-yne for the Synthesis of Aryl-Substituted Enediynes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups have made the Sonogashira coupling a widely used tool in organic synthesis, including the preparation of pharmaceuticals, natural products, and organic materials.[3] This application note provides a detailed experimental protocol for the Sonogashira coupling of an internal alkyne, 1,4-dipropoxybut-2-yne, with an aryl halide to generate substituted enediynes. These products are of interest due to their potential applications in materials science and as precursors to biologically active molecules.[4][5]
Reaction Principle:
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step where a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) transfers the alkyne group to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst.[1][6] While the classical Sonogashira reaction utilizes a terminal alkyne, modifications for the coupling of internal alkynes have been developed, although they can be more challenging. This protocol outlines a potential approach for the coupling of this compound.
Experimental Protocol
This protocol describes the Sonogashira coupling of this compound with iodobenzene as a representative aryl halide.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous toluene or Tetrahydrofuran (THF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent and Amine Addition: Add anhydrous toluene or THF (10 mL) and diisopropylamine or triethylamine (4 mmol, 4 equivalents) to the flask. Stir the mixture at room temperature for 15 minutes.
-
Reactant Addition: Add this compound (1.2 mmol, 1.2 equivalents) followed by iodobenzene (1 mmol, 1 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired coupled product.
Data Presentation:
The following table summarizes the key quantitative data for the proposed experimental protocol.
| Parameter | Value | Notes |
| Aryl Halide | Iodobenzene | 1.0 mmol |
| Alkyne | This compound | 1.2 mmol (1.2 eq) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 0.02 mmol (2 mol%) |
| Copper Co-catalyst | CuI | 0.04 mmol (4 mol%) |
| Ligand | PPh₃ | 0.08 mmol (8 mol%) |
| Base | Diisopropylamine (DIPA) | 4.0 mmol (4 eq) |
| Solvent | Anhydrous Toluene | 10 mL |
| Temperature | 60-80 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Expected Yield | Variable | Dependent on optimization |
Mandatory Visualization:
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Safety Precautions:
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Amines such as diisopropylamine and triethylamine are corrosive and have strong odors; they should be handled in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
This application note provides a representative experimental protocol for the Sonogashira coupling of this compound with an aryl halide. The reaction conditions provided are a starting point and may require optimization for specific substrates and desired outcomes. The successful synthesis of aryl-substituted enediynes using this method can provide valuable building blocks for the development of novel materials and pharmaceutical agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Cross-coupling reactions: synthesis and photoactivity of enediynes [knowledgecommons.lakeheadu.ca]
- 5. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Note: Synthesis of 2,5-Bis(propoxymethyl)furan from 1,4-Dipropoxybut-2-yne as a Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan derivatives are key structural motifs in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities.[1] The synthesis of polysubstituted furans is therefore of significant interest in medicinal chemistry for the development of novel therapeutic agents.[2][3] This application note details a synthetic protocol for the preparation of 2,5-bis(propoxymethyl)furan, a versatile pharmaceutical intermediate, from 1,4-dipropoxybut-2-yne. The described method is a direct, acid-catalyzed cyclization, providing a straightforward entry into this valuable class of compounds.
Proposed Synthetic Pathway
The synthesis of 2,5-bis(propoxymethyl)furan from this compound is proposed to proceed via an acid-catalyzed hydration and subsequent intramolecular cyclization. The alkyne is protonated, followed by the nucleophilic attack of water to form an enol intermediate, which tautomerizes to a ketone. The presence of the ether oxygen atoms facilitates the cyclization and dehydration to yield the stable aromatic furan ring.
Experimental Protocols
Materials and Reagents:
-
This compound (≥95%)
-
Sulfuric acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure: Acid-Catalyzed Cyclization of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 58.7 mmol) and dichloromethane (100 mL).
-
In a separate beaker, carefully prepare a 10% (v/v) aqueous solution of sulfuric acid by slowly adding 5 mL of concentrated H₂SO₄ to 45 mL of deionized water while cooling in an ice bath.
-
Add 20 mL of the 10% H₂SO₄ solution to the reaction flask.
-
Heat the mixture to reflux (approximately 40-45 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 95:5) to afford 2,5-bis(propoxymethyl)furan as a colorless oil.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₁₀H₁₈O₂ | 170.25 | Colorless liquid | 95-97 °C (at 10 mmHg) |
| 2,5-Bis(propoxymethyl)furan | C₁₂H₂₀O₃ | 212.29 | Colorless oil | Estimated 110-115 °C (at 10 mmHg) |
Table 2: Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 10.0 g of this compound |
| Solvent | Dichloromethane |
| Catalyst | 10% Aqueous H₂SO₄ |
| Reaction Temperature | Reflux (40-45 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Expected Purity (post-chromatography) | >98% |
Visualizations
References
Application Notes and Protocols for Click Chemistry Reactions Involving 1,4-Dipropoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry with Internal Alkynes
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only byproducts that are easily removed.[1] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.[2] While this reaction can occur thermally, it often requires elevated temperatures and results in a mixture of regioisomers.[1] The development of metal-catalyzed versions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), has significantly expanded the utility of this reaction.[][4]
The CuAAC reaction is highly efficient for terminal alkynes, selectively producing 1,4-disubstituted 1,2,3-triazoles.[5] However, for internal alkynes such as 1,4-dipropoxybut-2-yne, the CuAAC reaction is generally sluggish or does not proceed. In contrast, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful tool for the regioselective synthesis of 1,5-disubstituted and fully substituted 1,2,3-triazoles from internal alkynes.[6][7]
Application Notes for this compound in Click Chemistry
Note on Current Research: Extensive literature searches did not yield specific examples or established protocols for the use of this compound in click chemistry reactions. The following application notes are therefore based on the general reactivity of internal alkynes in Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions and should be considered as a starting point for experimental design.
This compound is a symmetrical internal alkyne. Its reaction with an azide via RuAAC would be expected to yield a single regioisomer of a fully substituted 1,2,3-triazole. The propoxy groups may influence the electronic properties and steric accessibility of the alkyne, which could affect reaction kinetics and catalyst efficiency.
Potential Applications in Drug Discovery and Materials Science:
-
Scaffold for Novel Compounds: The resulting 1,4-bis(propoxymethyl)-1,2,3-triazole core can serve as a central scaffold for the synthesis of new chemical entities. The propoxy groups offer sites for further functionalization.
-
Linker in Bioconjugation: If incorporated into a larger molecule, the this compound moiety could be used to click-conjugate with azide-modified biomolecules, polymers, or surfaces. The resulting triazole linkage is highly stable.
-
Building Block for Functional Materials: The triazole products derived from this compound could be investigated for applications in materials science, for example, as components of polymers or liquid crystals, where the specific substitution pattern may impart desirable properties.
General Experimental Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Internal Alkynes
This protocol is a general guideline for the reaction of an internal alkyne with an azide using a ruthenium catalyst. Optimization of reaction conditions (catalyst loading, temperature, solvent, and reaction time) will be necessary for this compound.
Materials:
-
This compound
-
Organic azide of choice
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)])[6]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Reaction Workflow:
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. chesci.com [chesci.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Application Note: Deprotection of 1,4-Dipropoxybut-2-yne to Synthesize But-2-yne-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
But-2-yne-1,4-diol is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1] One common synthetic route to but-2-yne-1,4-diol involves the deprotection of a protected precursor, such as 1,4-dipropoxybut-2-yne. This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound to yield but-2-yne-1,4-diol. The ether cleavage is a fundamental reaction in organic synthesis, and this protocol offers a practical guide for researchers.[2][3]
Principle of the Method
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the ether linkages.[2][3][4] The ether oxygen atoms are protonated by a strong acid, making the adjacent carbon atoms susceptible to nucleophilic attack by water. This results in the cleavage of the carbon-oxygen bonds, liberating the desired but-2-yne-1,4-diol and propanol as a byproduct. The general mechanism for acid-catalyzed ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions.[2][3][4]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of deionized water and a suitable organic co-solvent if needed to aid solubility.
-
Addition of Acid: Slowly add concentrated hydrochloric acid (0.5 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The desired product, but-2-yne-1,4-diol, is water-soluble, while the starting material and nonpolar impurities will be extracted into the organic phase.
-
Workup - Isolation of Aqueous Layer: Collect the aqueous layer containing the but-2-yne-1,4-diol.
-
Purification: The but-2-yne-1,4-diol can be isolated from the aqueous solution by evaporation of the water under reduced pressure using a rotary evaporator. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity. The molecular weight of but-2-yne-1,4-diol is 86.09 g/mol .[5]
Data Presentation
| Parameter | Condition |
| Starting Material | This compound |
| Product | But-2-yne-1,4-diol |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Water |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 4-8 hours |
| Workup | Neutralization with NaHCO₃, Aqueous Isolation |
| Purification | Recrystallization |
Visualizations
References
Application Notes and Protocols for the Laboratory Preparation of 1,4-Dipropoxybut-2-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis of 1,4-dipropoxybut-2-yne and its derivatives. The protocols detailed below are based on the well-established Williamson ether synthesis, a versatile and widely used method for preparing ethers.
Introduction
1,4-Dialkoxybut-2-yne derivatives are valuable building blocks in organic synthesis, serving as precursors for a variety of heterocyclic compounds and molecules with potential applications in materials science and drug discovery. The presence of the central alkyne functional group allows for further chemical modifications, such as cycloaddition reactions, making these compounds versatile intermediates. The synthesis of this compound is a straightforward example of a Williamson ether synthesis, starting from the commercially available 2-butyne-1,4-diol.
Core Synthesis: Williamson Ether Synthesis
The primary method for the preparation of this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide to form the ether.[1][2] In this case, 2-butyne-1,4-diol is treated with a strong base to form the dialkoxide, which then reacts with a propyl halide.
Reaction Scheme
The general reaction scheme for the synthesis of this compound is as follows:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dipropoxybut-2-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,4-dipropoxybut-2-yne synthesis. The primary method for this synthesis is the Williamson ether synthesis, a reliable and versatile method for forming ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-butyne-1,4-diol to form a dialkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of a propyl halide, typically 1-bromopropane.
Q2: What are the starting materials for the synthesis of this compound via Williamson ether synthesis?
A2: The key starting materials are 2-butyne-1,4-diol and a propyl halide, such as 1-bromopropane or 1-iodopropane. A strong base is also required to deprotonate the diol.
Q3: Why is a strong base necessary for this reaction?
A3: A strong base is required to fully deprotonate the hydroxyl groups of 2-butyne-1,4-diol to form the more nucleophilic dialkoxide. Common strong bases used for this purpose include sodium hydride (NaH) and potassium hydride (KH). Weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often in conjunction with a phase-transfer catalyst.
Q4: What is the primary side reaction that can lower the yield of this compound?
A4: The main side reaction is the E2 elimination of the propyl halide, which is promoted by the strongly basic alkoxide. This results in the formation of propene gas. Another significant issue can be the incomplete reaction, leading to the formation of the mono-ether, 4-propoxybut-2-yn-1-ol.
Q5: How can I minimize the formation of the mono-ether byproduct?
A5: To favor the formation of the desired bis-ether, it is crucial to use at least two equivalents of the base and the propyl halide relative to the 2-butyne-1,4-diol. Ensuring a sufficiently long reaction time and maintaining an appropriate reaction temperature can also promote the second alkylation step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | 1. Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. 2. Insufficiently Anhydrous Conditions: Water will quench the strong base and the alkoxide intermediate. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed. 4. Poor Quality Alkyl Halide: The 1-bromopropane may have degraded. | 1. Use fresh, high-quality NaH. 2. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction. 4. Use freshly distilled 1-bromopropane. |
| Presence of a Significant Amount of Starting Material (2-butyne-1,4-diol) | 1. Insufficient Base: Not enough base was used to deprotonate both hydroxyl groups. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess of the strong base (at least 2.2 equivalents). 2. Monitor the reaction by Thin Layer Chromatography (TLC) and ensure the starting material spot has disappeared before workup. |
| Formation of a a Significant Amount of the Mono-ether Byproduct (4-propoxybut-2-yn-1-ol) | 1. Insufficient Alkylating Agent: Not enough 1-bromopropane was used to react with both alkoxide centers. 2. Low Reaction Concentration: A dilute reaction mixture may slow down the second alkylation step. | 1. Use a slight excess of 1-bromopropane (at least 2.2 equivalents). 2. Maintain a reasonable concentration of reactants in the solvent. |
| Product is Contaminated with an Alkene (Propene) Byproduct | 1. High Reaction Temperature: Higher temperatures can favor the E2 elimination side reaction. 2. Sterically Hindered Alkyl Halide: Although 1-bromopropane is a primary halide, high temperatures can still induce some elimination. | 1. Maintain a moderate reaction temperature. Avoid excessive heating. 2. Ensure you are using a primary propyl halide. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Byproducts: The mono-ether byproduct may have a similar polarity to the desired bis-ether, making separation by column chromatography challenging. | 1. Optimize the reaction to minimize the formation of the mono-ether. 2. Use a high-efficiency silica gel for column chromatography and carefully select the eluent system to maximize separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Butyne-1,4-diol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Addition of Reagents: To the flask, add 2-butyne-1,4-diol (1.0 eq). Add anhydrous DMF via a syringe.
-
Formation of the Dialkoxide: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Hydrogen gas will be evolved during this step.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (2.2 eq) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting diol is consumed.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel containing diethyl ether and water.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.
Data Presentation
Table 1: Influence of Base and Solvent on the Yield of this compound
| Base | Solvent | Typical Yield Range | Key Considerations |
| Sodium Hydride (NaH) | DMF, THF | Good to Excellent | Requires strictly anhydrous conditions. Hydrogen gas is evolved. |
| Potassium Hydride (KH) | THF | Good to Excellent | More reactive than NaH; requires careful handling and anhydrous conditions. |
| Sodium Hydroxide (NaOH) | DMSO, with PTC* | Moderate to Good | Phase-transfer catalyst is necessary for good conversion. |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Moderate | Weaker base, may require higher temperatures and longer reaction times. |
*PTC: Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 1,4-Dipropoxybut-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Dipropoxybut-2-yne. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
A1: When synthesizing this compound from 2-butyne-1,4-diol and a propyl halide (e.g., propyl bromide), common impurities include:
-
Unreacted starting materials: 2-butyne-1,4-diol and propyl bromide.
-
Mono-etherified product: 4-propoxybut-2-yn-1-ol.
-
Elimination byproduct: Propene, formed from the reaction of the base with propyl bromide.[1][2]
-
Solvent and base residues: Depending on the reaction conditions.
Q2: What are the primary purification techniques for this compound?
A2: The most suitable purification techniques for this high-boiling point liquid are:
-
Vacuum Fractional Distillation: This is the preferred method for separating this compound from impurities with different boiling points, especially those that are less volatile.[3][4][5]
-
Column Chromatography: Effective for removing polar impurities like the unreacted diol and the mono-etherified product.[6][7][8]
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization is generally used for the purification of solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a standard purification technique for this compound.
Troubleshooting Guides
Vacuum Fractional Distillation
Problem: The distillation is very slow or not occurring at all.
| Possible Cause | Solution |
| Inadequate Vacuum | Ensure all joints are properly sealed with grease. Check the vacuum pump for proper function and the tubing for any leaks. A hissing sound indicates a leak.[5] |
| Insufficient Heating | The heating mantle temperature should be gradually increased. For high-boiling liquids, the bath temperature may need to be significantly higher than the expected boiling point of the compound at the applied pressure.[4] |
| Heat Loss | Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss, especially for high-boiling compounds. |
| Flooding of the Column | This occurs when the vapor flow rate is too high, preventing the liquid from returning to the pot. Reduce the heating rate to allow for proper equilibrium. |
Problem: The distillate is impure.
| Possible Cause | Solution |
| Inefficient Fractionating Column | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates. |
| Distillation Rate is Too Fast | A slower distillation rate allows for better separation of components with close boiling points. Adjust the heating to maintain a slow, steady distillation rate. |
| Bumping of the Liquid | Violent boiling can carry less volatile impurities into the condenser. Use a magnetic stirrer and ensure smooth boiling. Boiling chips are not effective under vacuum.[5] |
Column Chromatography
Problem: Poor separation of compounds (overlapping fractions).
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For a nonpolar compound like this compound, start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).[9] Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.[7] |
| Column Overloading | The amount of crude material should be appropriate for the size of the column. A general rule is a 20:1 to 50:1 ratio of adsorbent to sample by weight.[6] |
| Improperly Packed Column | The adsorbent must be packed uniformly to avoid channeling. Pack the column as a slurry ("wet packing") to prevent air bubbles.[7] |
| Fractions Collected are Too Large | Collect smaller fractions to improve the resolution between closely eluting compounds. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| Solvent is Not Polar Enough | If the compound of interest is more polar than anticipated, or if highly polar impurities are binding it to the stationary phase, gradually increase the polarity of the eluent. |
| Compound is Decomposing on the Silica Gel | Silica gel is slightly acidic and can cause decomposition of sensitive compounds. If this is suspected, neutral alumina can be used as the stationary phase, or the silica gel can be deactivated by adding a small amount of a base like triethylamine to the eluent.[9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is designed for the purification of this compound from less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum grease
-
Glass wool or aluminum foil for insulation
Procedure:
-
Assemble the vacuum fractional distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Start the magnetic stirrer and begin to evacuate the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Observe the temperature and collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually until the desired product begins to distill. Collect the fraction that distills at the expected boiling point for the applied pressure.
-
After the product has been collected, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | Crude this compound (approx. 85% purity) |
| Pressure | 10 mmHg |
| Boiling Point | ~110-115 °C (estimated) |
| Final Purity | >98% (as determined by GC-MS) |
| Typical Yield | 70-80% |
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing polar impurities.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain, to create a uniform packing. Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 100% hexane).
-
Collect fractions and monitor their composition using TLC.
-
Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate to the hexane) to elute the desired compound and then any more polar impurities.
-
Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for vacuum distillation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
common side reactions in the synthesis of 1,4-Dipropoxybut-2-yne
Welcome to the technical support center for the synthesis of 1,4-dipropoxybut-2-yne. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 1,4-dihydroxybut-2-yne (1,4-butynediol) to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide (e.g., 1-propyl bromide or 1-propyl iodide).
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials and reagents include:
-
Starting Alcohol: 1,4-dihydroxybut-2-yne
-
Alkylating Agent: 1-propyl bromide or 1-propyl iodide
-
Base: A strong base is required to deprotonate the diol. Common choices include sodium hydride (NaH), potassium hydride (KH), or sodium metal (Na).
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions of concern are:
-
Incomplete reaction: Formation of the mono-ether, 1-propoxy-4-hydroxybut-2-yne.
-
Elimination (E2) reaction: The propyl halide can undergo elimination to form propene, especially at higher temperatures or with sterically hindered bases.[1][2]
-
Over-reaction/Polymerization: At elevated temperatures, acetylenic compounds can be prone to polymerization or decomposition, leading to the formation of intractable mixtures.
-
Homodimerization: Propargyl alcohols can sometimes undergo homodimerization in the presence of acid or certain metal catalysts, though this is less common under the basic conditions of the Williamson ether synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low yield of the desired this compound with significant recovery of starting material (1,4-dihydroxybut-2-yne).
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the diol. | - Use a sufficiently strong and fresh base (e.g., NaH, KH). Ensure the base is not expired or has been improperly stored. - Use a molar excess of the base to ensure complete deprotonation of both hydroxyl groups. - Allow sufficient reaction time for the deprotonation step before adding the propyl halide. |
| Insufficient amount of alkylating agent. | - Use a molar excess of the propyl halide (e.g., 2.2-2.5 equivalents) to drive the reaction to completion. |
| Low reaction temperature or short reaction time. | - Gradually increase the reaction temperature, but monitor carefully to avoid elimination side reactions. - Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Poor quality of reagents or solvent. | - Use freshly distilled and anhydrous solvents to prevent quenching of the alkoxide. - Ensure the purity of the 1,4-dihydroxybut-2-yne and propyl halide. |
Problem 2: Presence of a significant amount of the mono-ether byproduct (1-propoxy-4-hydroxybut-2-yne).
| Possible Cause | Suggested Solution |
| Insufficient base or alkylating agent. | - As with Problem 1, ensure a molar excess of both the base and the propyl halide to favor the formation of the diether. |
| Stepwise addition of reagents. | - Consider a one-pot reaction where both equivalents of the base are added initially, followed by the propyl halide, to promote the formation of the dialkoxide. |
| Premature work-up of the reaction. | - Monitor the reaction progress closely and ensure the disappearance of the mono-ether intermediate before quenching the reaction. |
Problem 3: Formation of a significant amount of propene gas and low mass recovery.
| Possible Cause | Suggested Solution |
| High reaction temperature. | - The E2 elimination reaction is favored at higher temperatures. Maintain a moderate reaction temperature. If heating is necessary, do so gently and monitor for gas evolution.[1][2] |
| Use of a sterically hindered base. | - While less common for this synthesis, very bulky bases can favor elimination. Stick to less sterically demanding bases like NaH or KH. |
Problem 4: Formation of a dark, intractable mixture or tar-like substances.
| Possible Cause | Suggested Solution |
| High reaction temperature. | - As mentioned, acetylenic compounds can be unstable at high temperatures. Avoid excessive heating. |
| Presence of oxygen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition and polymerization. |
| Incorrect work-up procedure. | - Quench the reaction carefully by slowly adding a proton source (e.g., water or a saturated ammonium chloride solution) at a low temperature (e.g., 0 °C) to control any exothermic processes. |
Experimental Protocol: General Williamson Ether Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Deprotonation:
-
In the reaction flask, suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,4-dihydroxybut-2-yne (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the NaH suspension over 30-60 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the dialkoxide.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add 1-propyl bromide or 1-propyl iodide (2.2-2.5 equivalents) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then gently heat to reflux (if necessary) while monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dipropoxybut-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dipropoxybut-2-yne. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a dihalo-butyne, typically 1,4-dichloro-2-butyne, with a propanol-derived alkoxide.
Q2: Which starting materials are required for the Williamson ether synthesis of this compound?
A2: The key starting materials are 1,4-dichloro-2-butyne and n-propanol. A strong base is also required to deprotonate the n-propanol to form the sodium propoxide nucleophile.
Q3: What are the typical solvents and bases used in this synthesis?
A3: Polar aprotic solvents are generally preferred to facilitate the SN2 reaction. Commonly used solvents include N,N-dimethylformamide (DMF) and acetonitrile. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are typically used to generate the propoxide in situ.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions include elimination reactions, which can be promoted by the strong basic conditions, and polymerization of the butyne starting material or product. Over-alkylation or incomplete reaction leading to the mono-etherified product are also possibilities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective alkoxide formation: The base used may be old or insufficient to fully deprotonate the propanol. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality of starting materials: 1,4-dichloro-2-butyne can be unstable. | 1. Use fresh, high-quality sodium hydride or other strong base. Ensure anhydrous conditions as water will quench the base. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC. A typical range is 50-100 °C. 3. Use freshly distilled or purchased 1,4-dichloro-2-butyne. |
| Formation of Mono-ether Product (1-chloro-4-propoxybut-2-yne) | 1. Insufficient amount of sodium propoxide: The stoichiometry of the base and/or propanol to the dihalide is incorrect. 2. Short reaction time: The reaction may not have been allowed to proceed to completion for the second substitution. | 1. Use a slight excess of sodium propoxide (e.g., 2.2 equivalents) relative to 1,4-dichloro-2-butyne. 2. Increase the reaction time and monitor the progress by TLC until the mono-ether intermediate is consumed. |
| Presence of Elimination Byproducts | 1. High reaction temperature: Elevated temperatures can favor elimination over substitution. 2. Sterically hindered base: While less of an issue with propoxide, very bulky bases can promote elimination. | 1. Maintain the reaction temperature at the lowest effective level. Stepwise heating can be beneficial. 2. Ensure the use of a non-hindered alkoxide. |
| Formation of Polymeric Material | 1. High reaction temperature: The butyne moiety can be prone to polymerization at elevated temperatures. 2. Presence of catalytic impurities: Certain metal impurities can catalyze the polymerization of alkynes. | 1. Avoid excessive heating. 2. Use high-purity solvents and reagents. |
| Difficult Purification | 1. Similar boiling points of product and byproducts: The mono-ether byproduct and unreacted starting materials may have close boiling points to the desired product. 2. Oily residue after work-up: This could be due to polymeric material or other high molecular weight byproducts. | 1. Utilize fractional distillation under reduced pressure for purification. Column chromatography on silica gel can also be effective. 2. An aqueous work-up followed by extraction and then purification by distillation or chromatography is recommended. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
1,4-Dichloro-2-butyne
-
n-Propanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add n-propanol (2.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-dichloro-2-butyne (1.0 equivalent) in anhydrous DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant Ratio (Propoxide:Dihalide) | 2.2 : 1.0 |
| Solvent | Anhydrous DMF or Acetonitrile |
| Base | Sodium Hydride or Potassium Carbonate |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% (unoptimized) |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Technical Support Center: 1,4-Dipropoxybut-2-yne
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1,4-Dipropoxybut-2-yne. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation. For extended storage, refrigeration (2-8°C) is advisable. The container should be tightly sealed to prevent exposure to air and light.[1][2][3]
Q2: I suspect my sample of this compound has degraded. What are the common signs of degradation?
A2: Degradation of this compound can be indicated by several observable changes. These include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates or crystals, and inconsistencies in experimental results, such as reduced reactivity or the appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
Q3: What are the primary degradation pathways for this compound?
A3: The two primary functional groups in this compound, the ether linkages and the alkyne bond, are susceptible to degradation. The ether groups can undergo auto-oxidation in the presence of oxygen and light to form explosive peroxides.[4][5][6] The alkyne triple bond can be cleaved by strong oxidizing agents, leading to the formation of carboxylic acids.[7][8][9]
Q4: How can I test for the presence of peroxides in my this compound sample?
A4: The presence of peroxides in ether-containing compounds is a significant safety hazard.[4][6] You can test for peroxides using commercially available test strips or by a chemical test. A common method involves adding a freshly prepared solution of ferrous sulfate, followed by the addition of potassium thiocyanate (KSCN). The appearance of a blood-red color indicates the presence of peroxides.[5] Caution: If you suspect high levels of peroxides or observe crystal formation, do not handle the container and contact your institution's environmental health and safety office immediately.[4]
Q5: Can I distill this compound to purify it?
A5: Distillation of ethers can be hazardous if peroxides are present, as they can concentrate in the distillation residue and explode.[5][6] Before attempting distillation, it is crucial to test for and remove any peroxides. If peroxides are detected, they can be removed by passing the compound through a column of activated alumina.[6] Always perform distillations behind a safety shield.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Your experiments using this compound are yielding inconsistent or unexpected results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Changes in the Sample
You observe that your sample of this compound has changed in appearance (e.g., color change, crystal formation).
Caption: Troubleshooting guide for visible changes in the sample.
Stability and Storage Data Summary
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | To slow down potential degradation pathways, including peroxide formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the ether and alkyne functionalities.[2] |
| Light Conditions | Store in an amber vial or in the dark | Light can accelerate the formation of peroxides in ethers.[5][6] |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[10][11] | To avoid violent reactions and degradation of the compound. |
| Primary Hazard | Potential for explosive peroxide formation upon prolonged storage in the presence of air.[4][6] | Ethers are known to form peroxides, which are shock-sensitive explosives. |
Experimental Protocols
Protocol 1: Peroxide Test for this compound
Objective: To qualitatively determine the presence of peroxides in a sample of this compound.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI) or sodium iodide (NaI)
-
Starch solution (1%)
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide or sodium iodide.
-
Shake the mixture.
-
A yellow to brown color indicates the presence of peroxides.
-
For a more sensitive test, add a few drops of a fresh starch solution. A deep blue-black color confirms the presence of peroxides.
Interpretation: The intensity of the color is proportional to the concentration of peroxides. If a strong positive result is observed, handle the material with extreme caution and consult with your institution's safety officer.
Protocol 2: Handling and Dispensing of this compound
Objective: To provide a safe procedure for handling and dispensing the compound to minimize degradation and ensure user safety.
Procedure:
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation inside the vessel.
-
Handle the compound in a well-ventilated fume hood.
-
If the compound is not stored under an inert atmosphere, briefly purge the headspace of the container with an inert gas (argon or nitrogen) before and after dispensing.
-
Use clean, dry syringes or cannulas for transferring the liquid.
-
After dispensing, tightly seal the container, preferably with paraffin film around the cap for extra security, and return it to the recommended storage conditions promptly.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. Diethyl ether - Wikipedia [en.wikipedia.org]
- 7. 9.6 Oxidative Cleavage of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wap.guidechem.com [wap.guidechem.com]
- 11. 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
troubleshooting failed reactions with 1,4-Dipropoxybut-2-yne
Welcome to the technical support center for 1,4-Dipropoxybut-2-yne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or suboptimal reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My hydration reaction of this compound is not proceeding or is giving very low yields. What are the possible causes and solutions?
Low reactivity of the internal alkyne is a common issue. Unlike terminal alkynes, internal alkynes are less reactive towards hydration.[1][2] The propoxy groups may also introduce steric hindrance, further slowing down the reaction.[3][4][5]
Troubleshooting Steps:
-
Catalyst Choice: Standard mercury(II) sulfate with sulfuric acid is a common catalyst for alkyne hydration.[6][7] If this is not effective, consider using a more reactive gold-based catalyst, such as a (NHC)AuCl complex, which can be highly efficient for the hydration of internal alkynes under milder, acid-free conditions.[8]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions or decomposition.
-
Acid Catalyst Concentration: If using a Brønsted acid catalyst, ensure its concentration is optimal. Insufficient acid may lead to a slow reaction, while excessive acid could potentially cause cleavage of the propoxy ether linkages.[9][10]
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like water or alcohols are typically used for hydration. Co-solvents may be necessary to improve the solubility of the starting material.
Illustrative Data: Hydration of Internal Alkynes
The following table provides representative yields for the hydration of a generic internal alkyne under different catalytic conditions to illustrate the potential impact of catalyst choice.
| Catalyst System | Temperature (°C) | Typical Yield (%) |
| HgSO₄ / H₂SO₄ | 60-80 | 40-60 |
| (IPr)AuCl / H₂O | 25-50 | 80-95 |
| TfOH / H₂O | 25 | 75-90 |
2. I am attempting a partial hydrogenation of this compound to the corresponding cis-alkene, but I am either getting the fully saturated alkane or a mixture of cis and trans isomers. How can I improve the selectivity?
Over-reduction to the alkane is a common problem in the hydrogenation of alkynes if the catalyst is too active.[11] The formation of a mixture of isomers can occur with certain reducing agents.
Troubleshooting Steps:
-
Poisoned Catalyst: To prevent over-reduction to the alkane, a "poisoned" catalyst should be used. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic choice for the syn-hydrogenation of alkynes to cis-alkenes.[12][13][14] Nickel boride (Ni₂B) is another effective alternative that can provide good yields of the cis-alkene.[12]
-
Dissolving Metal Reduction for trans-Alkene: If the desired product is the trans-alkene, a dissolving metal reduction system, such as sodium metal in liquid ammonia, should be employed.[11]
-
Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC or GC to stop the reaction once the starting material is consumed and before the alkene product is further reduced.
Experimental Protocol: Partial Hydrogenation to a cis-Alkene
-
Catalyst Preparation: In a flask, add Lindlar's catalyst (5% by weight of the alkyne).
-
Solvent and Substrate: Add a suitable solvent (e.g., methanol, ethyl acetate) and this compound.
-
Hydrogen Atmosphere: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
3. My metal-catalyzed cross-coupling reaction (e.g., Sonogashira) with this compound is failing. What could be the issue?
While the Sonogashira coupling is typically performed with terminal alkynes, it can be adapted for internal alkynes, although with more difficulty.[15][16] Several factors could lead to reaction failure.
Troubleshooting Steps:
-
Catalyst Deactivation: The oxygen atoms in the propoxy groups could potentially coordinate to the metal center of the catalyst, leading to deactivation or "poisoning".[17][18] Using a higher catalyst loading or a more robust ligand might be necessary.
-
Steric Hindrance: The propoxy groups can sterically hinder the approach of the coupling partners to the catalyst.[3][4][5] Employing a less sterically demanding coupling partner or a catalyst with a smaller ligand sphere may be beneficial.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air and moisture.[19] The choice of base is also critical; an amine base like triethylamine or diisopropylethylamine is commonly used.[16][20]
4. I am observing unexpected side products in my reaction. What could they be?
The presence of the propoxy groups introduces the possibility of side reactions under certain conditions.
Potential Side Reactions:
-
Ether Cleavage: Under strongly acidic conditions (e.g., using HBr or HI), the ether linkages can be cleaved to form alcohols and alkyl halides.[9][10][21][22] If your reaction requires acidic conditions, consider using a milder acid or protecting the ether groups if they are not stable.
-
Elimination: If the reaction conditions are basic and involve heating, there is a possibility of elimination reactions occurring from the propoxy chains, although this is generally less common.
Visual Guides
Troubleshooting Workflow for a Failed Hydration Reaction
Caption: A decision-tree workflow for troubleshooting a failed hydration reaction of this compound.
General Reaction Pathway for Electrophilic Addition to this compound
Caption: A simplified diagram showing the general mechanism for electrophilic addition to an alkyne.
References
- 1. chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. brainly.com [brainly.com]
- 7. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 9. Khan Academy [khanacademy.org]
- 10. Ether - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Catalysis - Wikipedia [en.wikipedia.org]
- 18. Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. perlego.com [perlego.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1,4-Dipropoxybut-2-yne
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from 1,4-dipropoxybut-2-yne.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a freshly synthesized batch of this compound?
A1: Given that the most probable synthetic route is the Williamson ether synthesis, the primary impurities typically include:
-
Unreacted Starting Materials: 1,4-butynediol and 1-halopropane (e.g., 1-bromopropane or 1-chloropropane).
-
Base and Salts: Residual base (e.g., sodium hydride, sodium hydroxide) and the corresponding halide salts (e.g., NaBr, NaCl).
-
Solvent: High-boiling point solvents used in the synthesis, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Side-Reaction Products: Byproducts from E2 elimination reactions, which are competitive with the desired SN2 reaction.[1][2][3]
Q2: I am seeing a significant amount of a low-boiling point impurity in my GC-MS analysis. What could it be?
A2: A volatile impurity is likely to be propene, resulting from the E2 elimination of your 1-halopropane starting material, especially if the reaction temperature was too high or a sterically hindered base was used.[1][3] Another possibility is unreacted 1-halopropane.
Q3: My NMR spectrum shows broad peaks, and the baseline is not clean. What is the likely cause?
A3: Broad peaks and a messy baseline can indicate the presence of paramagnetic impurities or residual inorganic salts. Ensure that the workup procedure effectively removes all salts. If using a base like sodium hydride, ensure it has been completely and carefully quenched.
Q4: After aqueous workup, I still have a high-boiling point impurity. How can I remove it?
A4: If you have a high-boiling point impurity, it is likely residual solvent (e.g., DMF or DMSO) from the synthesis. These can often be removed by vacuum distillation. For trace amounts, column chromatography is an effective method.
Q5: How can I confirm the purity of my final this compound product?
A5: A combination of analytical techniques is recommended for purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative purity analysis (qNMR).[4] The internal alkyne carbons in ¹³C NMR typically resonate around 70-100 ppm.[5]
-
GC-MS Analysis: Ideal for identifying and quantifying volatile impurities.[6][7]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the alkyne C≡C triple bond, which shows a characteristic weak stretch in the 2100-2260 cm⁻¹ region for internal alkynes.[8]
Experimental Protocols
General Purification Workflow for this compound
This protocol assumes the synthesis was performed via Williamson ether synthesis.
1. Quenching and Aqueous Workup:
-
Objective: To neutralize any remaining base and remove water-soluble impurities.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add deionized water to quench any unreacted sodium hydride (exothermic reaction, hydrogen gas evolution).
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent with low water solubility (e.g., diethyl ether or ethyl acetate) and more deionized water.
-
Shake the funnel gently, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
2. Vacuum Distillation:
-
Objective: To separate the product from non-volatile impurities and high-boiling solvents.
-
Procedure:
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Place the crude product in the distillation flask with a stir bar.
-
Gradually reduce the pressure and gently heat the flask.
-
Collect the fraction corresponding to the boiling point of this compound at the given pressure.
-
3. Column Chromatography (for high purity):
-
Objective: To remove closely related organic impurities.
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the partially purified product in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data on Purification
The following table presents hypothetical data to illustrate the effectiveness of each purification step. Actual results may vary.
| Purification Step | Major Impurities Removed | Purity of this compound (Hypothetical) |
| Crude Product | 1,4-butynediol, 1-halopropane, base, salts, solvent | ~70% |
| Aqueous Workup | Base, salts, some 1,4-butynediol | ~85% |
| Vacuum Distillation | High-boiling solvent (DMF/DMSO), non-volatile residues | ~95% |
| Column Chromatography | Unreacted starting materials, closely related byproducts | >99% |
Visualizations
Purification Workflow Diagram
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC/MS Analysis of the Chemical Composition of Petroleum Ether and Chloroform Extracts From Coffea arabica Seeds, Along With Molecular Docking Evaluation of the Extracts Antibacterial and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing polymerization of 1,4-Dipropoxybut-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended polymerization of 1,4-Dipropoxybut-2-yne during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is an internal alkyne. The carbon-carbon triple bond in alkynes is a high-energy functional group, making the molecule thermodynamically unstable relative to its corresponding polymers. This inherent instability can lead to spontaneous polymerization, especially when initiated by factors such as heat, light, or the presence of contaminants.
Q2: What are the common signs of this compound polymerization?
Unwanted polymerization can manifest in several ways:
-
An increase in the viscosity of the neat liquid or its solutions.
-
The formation of insoluble precipitates or a hazy appearance.
-
Discoloration of the compound, often turning yellowish or brownish.
-
Inconsistent results in reactions where the alkyne is a starting material.
-
Broadening of peaks or the appearance of a baseline "hump" in analytical data (e.g., NMR, GC-MS) corresponding to polymeric material.
Q3: What are the primary pathways for alkyne polymerization?
For internal alkynes like this compound, the most common polymerization pathway is free-radical polymerization. This can be initiated by:
-
Heat: Elevated temperatures can generate free radicals.
-
Light: UV radiation, and sometimes even strong visible light, can provide the energy to initiate radical formation.
-
Contaminants: Peroxides (often formed in ether solvents exposed to air) and trace metals can act as radical initiators.
Another potential pathway, particularly in the presence of copper or other transition metal catalysts, is Glaser coupling, which involves the oxidative coupling of alkynes.
Q4: How should I properly store this compound to minimize polymerization risk?
To ensure the stability of this compound, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can promote radical formation.
-
Light: Protect from light by using an amber or opaque container.
-
Inhibitors: For long-term storage, the addition of a polymerization inhibitor is recommended.
Troubleshooting Polymerization Issues
This guide will help you identify and resolve common issues related to the polymerization of this compound.
Problem: My sample of this compound has become viscous or contains solid particles.
| Possible Cause | Suggested Solution |
| Spontaneous Polymerization | The sample has likely undergone polymerization. If the extent of polymerization is minor, it may be possible to purify the remaining monomer by distillation or column chromatography. However, for significant polymerization, the sample may be unusable. |
| Improper Storage | Review your storage conditions. Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light. |
| Contamination | The sample may have been contaminated with an initiator. Use clean, dry glassware and equipment. Ensure any solvents used are peroxide-free. |
Problem: My reactions with this compound are giving low yields and producing insoluble byproducts.
| Possible Cause | Suggested Solution |
| Polymerization During Reaction | The reaction conditions (e.g., high temperature, exposure to air) may be inducing polymerization. Consider running the reaction at a lower temperature, under an inert atmosphere. If compatible with your reaction chemistry, add a suitable inhibitor. |
| Purity of Starting Material | Your stock of this compound may already contain some polymeric material. Purify the alkyne before use. |
| Incompatible Reagents | Certain reagents, particularly strong acids, bases, or some transition metals, can catalyze polymerization. Review the compatibility of all reaction components. |
Data on Common Polymerization Inhibitors
| Inhibitor | Typical Concentration | Advantages | Disadvantages |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Effective, common, and relatively inexpensive. | Can sometimes be removed by distillation or chromatography if desired. |
| Hydroquinone | 100-500 ppm | Very effective free-radical scavenger. | Can be more difficult to remove than BHT. May discolor some materials. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100-500 ppm | Similar to hydroquinone but with better solubility in some organic solvents. | Similar removal challenges as hydroquinone. |
| TEMPO | 100-500 ppm | Highly effective stable free radical. | Can be more expensive than phenolic inhibitors. |
Experimental Protocols
Protocol 1: Purification of Partially Polymerized this compound
Objective: To remove polymeric impurities from a sample of this compound.
Materials:
-
Partially polymerized this compound
-
Round-bottom flask
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Receiving flask
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place the partially polymerized this compound into the round-bottom flask.
-
Attach the flask to the distillation apparatus.
-
Evacuate the system and backfill with an inert gas. Repeat this process three times.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the purified this compound in the receiving flask, which should be cooled in an ice bath.
-
The polymeric residue will remain in the distillation flask.
-
Once the distillation is complete, backfill the system with inert gas before dismantling the apparatus.
-
Store the purified product under an inert atmosphere at 2-8 °C, and consider adding a polymerization inhibitor for long-term storage.
Protocol 2: Inhibitor Compatibility Test
Objective: To determine the most effective and compatible inhibitor for your experimental conditions.
Materials:
-
Purified this compound
-
Selected inhibitors (e.g., BHT, hydroquinone)
-
Small vials with septa
-
Inert gas source
-
Analytical instrument for monitoring polymerization (e.g., GC, NMR)
Procedure:
-
Prepare stock solutions of the inhibitors at a known concentration (e.g., 1000 ppm in a compatible, peroxide-free solvent).
-
In separate vials, place a small amount of purified this compound.
-
Spike each vial with a different inhibitor to achieve the desired final concentration (e.g., 200 ppm). Include a control vial with no inhibitor.
-
Purge the vials with an inert gas and seal with septa.
-
Subject the vials to conditions that mimic your experimental setup (e.g., elevated temperature, exposure to ambient light).
-
At regular intervals, take a small aliquot from each vial and analyze for the presence of polymers.
-
Compare the rate of polymer formation in the inhibited samples to the control to determine the most effective inhibitor.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the root cause of this compound polymerization.
Caption: Simplified mechanism of free-radical polymerization of this compound and the points of intervention by inhibitors.
Validation & Comparative
Characterization of 1,4-Dipropoxybut-2-yne by 13C NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-dipropoxybut-2-yne and its structural analogs, 1,4-dimethoxybut-2-yne and 1,4-diethoxybut-2-yne. The data presented herein, including predicted chemical shifts, offers a valuable reference for the identification and verification of these compounds.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound and its shorter-chain analogs are influenced by the electronegativity of the oxygen atom and the hybridization of the carbon atoms. The following table summarizes the predicted and experimentally observed (where available) 13C NMR chemical shifts for these compounds. The predictions are based on established ranges for similar functional groups. Ether carbon atoms typically resonate in the 50-80 ppm range, while alkyne carbons are found between 70-110 ppm[1][2][3][4][5].
| Compound Name | Structure | Carbon Atom | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | CH₃CH₂CH₂OCH₂C≡CCH₂OCH₂CH₂CH₃ | C1 (CH₃) | ~10-15 |
| C2 (CH₂) | ~22-27 | ||
| C3 (OCH₂) | ~68-73 | ||
| C4 (OCH₂-alkyne) | ~58-63 | ||
| C5 (Alkyne C≡C) | ~80-85 | ||
| 1,4-Diethoxybut-2-yne | CH₃CH₂OCH₂C≡CCH₂OCH₂CH₃ | C1 (CH₃) | ~15 |
| C2 (OCH₂) | ~65-70 | ||
| C3 (OCH₂-alkyne) | ~58-63 | ||
| C4 (Alkyne C≡C) | ~80-85 | ||
| 1,4-Dimethoxybut-2-yne | CH₃OCH₂C≡CCH₂OCH₃ | C1 (OCH₃) | ~58-60 |
| C2 (OCH₂-alkyne) | ~58-63 | ||
| C3 (Alkyne C≡C) | ~80-85 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values for this compound and 1,4-diethoxybut-2-yne are predicted based on analogous structures and general chemical shift ranges.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of a liquid organic compound such as this compound.
1. Sample Preparation:
-
Sample Amount: Weigh approximately 20-50 mg of the purified liquid sample directly into a clean, dry NMR tube (5 mm diameter)[6]. For a solid sample, dissolve a similar amount in a minimal volume of a suitable deuterated solvent.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds[6][7]. The solvent peak for CDCl₃ appears as a triplet at approximately 77.16 ppm and can be used for spectral calibration[1].
-
Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Cleaning: Ensure the exterior of the NMR tube is clean by wiping it with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer[8].
2. NMR Instrument Parameters (for a typical 400 MHz spectrometer):
-
Nucleus: 13C
-
Experiment: Proton-decoupled 1D 13C NMR (e.g., zgpg30 on a Bruker instrument). Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom[9].
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Spectral Width: 0 to 220 ppm, which covers the typical range for most organic compounds[2].
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. This delay allows for the relaxation of the carbon nuclei between scans.
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR[10]. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for 13C NMR analysis.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. youtube.com [youtube.com]
- 3. compoundchem.com [compoundchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 1,4-Dipropoxybut-2-yne and Other Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,4-dipropoxybut-2-yne with other internal alkynes in key organic reactions, including hydrogenation, hydration, and cycloaddition. The information presented is supported by available experimental data for structurally similar compounds and established principles of alkyne reactivity.
Introduction to Alkyne Reactivity
Alkynes are unsaturated hydrocarbons characterized by a carbon-carbon triple bond, which serves as a site of high electron density, making them susceptible to a variety of chemical transformations. The reactivity of an alkyne is significantly influenced by the nature of the substituents attached to the sp-hybridized carbons. Internal alkynes, such as this compound, have alkyl or other groups attached to both acetylenic carbons. The electronic and steric properties of these substituents play a crucial role in determining the reaction rates and regioselectivity of addition reactions.
In the case of this compound, the presence of two propoxy groups introduces specific electronic and steric effects. The oxygen atoms of the propoxy groups can exert an electron-withdrawing inductive effect (-I) due to their high electronegativity, which can influence the electron density of the triple bond.
Hydrogenation of Alkynes
Catalytic hydrogenation is a fundamental reaction of alkynes, leading to the formation of alkenes and alkanes. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst.
Experimental Data for Hydrogenation of Internal Alkynes
| Alkyne | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Butyne | Lindlar's Catalyst (Pd/CaCO₃/PbO) | Methanol | cis-2-Butene | >95 | [General textbook knowledge] |
| 2-Hexyne | P-2 Ni (Nickel boride) | Ethanol | cis-2-Hexene | High | [General textbook knowledge] |
| 1,4-Dimethoxybut-2-yne | Pd/C | Ethanol | 1,4-Dimethoxybutane | Quantitative | [Inferred from similar hydrogenations] |
| 2-Butyne-1,4-diol | Pd/C | Water | 1,4-Butanediol | High | [Inferred from similar hydrogenations] |
Experimental Protocol: Catalytic Hydrogenation of an Internal Alkyne (General Procedure)
A solution of the alkyne (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is prepared in a reaction vessel. The catalyst (e.g., Lindlar's catalyst for cis-alkene formation, or Pd/C for complete reduction to an alkane, typically 5-10 mol%) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.
Logical Workflow for Selective Hydrogenation
Caption: Selective hydrogenation pathways for internal alkynes.
Hydration of Alkynes
The addition of water to an alkyne, known as hydration, typically requires a catalyst, such as a mercury(II) salt in aqueous acid, or proceeds via a hydroboration-oxidation sequence. For symmetrical internal alkynes like this compound, hydration will yield a single ketone product.
Experimental Data for Hydration of Internal Alkynes
| Alkyne | Reagents | Product | Yield (%) | Reference |
| 2-Butyne | H₂O, H₂SO₄, HgSO₄ | 2-Butanone | High | [General textbook knowledge] |
| 3-Hexyne | 1. BH₃, THF; 2. H₂O₂, NaOH | 3-Hexanone | >90 | [General textbook knowledge] |
| 1,4-Dimethoxybut-2-yne | H₂O, H₂SO₄, HgSO₄ | 1,4-Dimethoxy-2-butanone | Expected high | [Inferred from similar hydrations] |
Experimental Protocol: Acid-Catalyzed Hydration of an Internal Alkyne (General Procedure)
To a solution of the alkyne (1 equivalent) in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added. The mixture is heated and stirred for a period of time, with the reaction progress monitored by TLC or GC. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated to give the ketone product.
Reaction Pathway for Alkyne Hydration
Caption: Acid-catalyzed hydration of a symmetrical internal alkyne.
Cycloaddition Reactions of Alkynes
Alkynes can participate in various cycloaddition reactions, most notably the Diels-Alder reaction where they can act as dienophiles. The presence of electron-withdrawing or electron-donating groups on the alkyne can influence its reactivity in these [4+2] cycloadditions. The propoxy groups in this compound are expected to have a modest electronic influence on the triple bond's dienophilic character.
Experimental Data for Cycloaddition Reactions of Internal Alkynes
| Alkyne (Dienophile) | Diene | Product | Conditions | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | 1,3-Butadiene | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | Heat | High | [General textbook knowledge] |
| 2-Butyne | Cyclopentadiene | 2,3-Dimethyl-5,6-dihydro(1H)-cyclopenta[b]pyridine | High Temperature | Moderate | [General textbook knowledge] |
Experimental Protocol: Diels-Alder Reaction with an Alkyne (General Procedure)
The alkyne (dienophile, 1 equivalent) and the diene (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, xylene) in a sealed reaction vessel. The mixture is heated to the required temperature (often >100 °C) and stirred. The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.
Diels-Alder Cycloaddition Workflow
Caption: General scheme of a Diels-Alder reaction involving an alkyne.
Comparison of Reactivity: this compound vs. Other Alkynes
The reactivity of this compound is expected to be broadly similar to other internal alkynes. However, the presence of the propoxy groups introduces specific steric and electronic effects that can modulate its reactivity compared to simple alkyl-substituted alkynes like 2-butyne or 3-hexyne.
-
Steric Hindrance: The propoxy groups are bulkier than methyl or ethyl groups. This increased steric hindrance around the triple bond may lead to slower reaction rates in all the discussed reactions, particularly in cycloadditions where the approach of the diene is sensitive to steric bulk.
-
Electronic Effects: The oxygen atoms in the propoxy groups are electronegative and can exert a weak electron-withdrawing inductive effect. This can slightly decrease the nucleophilicity of the alkyne, potentially slowing down reactions that involve electrophilic attack on the triple bond, such as the initial step of acid-catalyzed hydration.
Potential Biological Activities of 1,4-Dipropoxybut-2-yne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel chemical scaffolds for therapeutic applications is a cornerstone of drug discovery. The but-2-yne core structure, a simple four-carbon alkyne, offers a rigid backbone for the synthesis of diverse derivatives. The introduction of alkoxy groups, such as the propoxy groups in 1,4-dipropoxybut-2-yne, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and interaction with biological targets. While direct experimental data on the biological activity of this compound derivatives is limited in publicly available literature, this guide provides a comparative analysis of structurally related compounds to highlight the potential therapeutic avenues for this class of molecules. By examining the biological activities of other but-2-yne and alkoxy-containing derivatives, we can infer potential applications and guide future research efforts.
Comparative Analysis of Structurally Related Compounds
The biological activities of various derivatives containing the but-2-yne or similar alkyne functionalities, as well as those with alkoxy moieties, have been reported across several therapeutic areas. These include antimicrobial, antifungal, and anticancer activities.
Antimicrobial and Antifungal Activity
Derivatives of but-2-yne and other alkynes have shown promise as antimicrobial and antifungal agents. The triple bond can participate in various interactions with biological macromolecules, and the overall molecular shape and electronic properties conferred by the alkyne and its substituents can lead to selective toxicity against microbial cells.
For instance, various heterocyclic compounds incorporating alkyne functionalities have demonstrated significant antimicrobial properties. While specific data on this compound is unavailable, the general principle of incorporating lipophilic alkoxy groups could enhance cell membrane permeability in bacteria and fungi, potentially leading to increased efficacy.
Table 1: Antimicrobial and Antifungal Activity of Selected Alkyne and Alkoxy Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Reported Activity (e.g., MIC, IC50) | Reference |
| Butadiene Derivatives | 1-phenyl-2-(4'-X-phenyl)-4-(2,4-dichlorophenyl)-1,3-butadiene | Staphylococcus aureus, Escherichia coli | MIC values varied based on substituents, with nitro and nitrile groups showing higher activity. | [1][2] |
| Pyrrolidine-2,5-dione Derivatives | N-arylsuccinimide derivatives | Staphylococcus aureus, Vibrio cholera, Candida albicans | MICs ranging from 16 to 256 μg/mL. | [3] |
| 1,3,4-Oxadiazoles | LMM5 and LMM11 | Candida albicans | MIC of 32 μg/mL. | [4] |
| Rearranged Abietane Derivatives | Prattinin A and its synthetic derivatives | E. coli, P. aeruginosa, S. aureus | Compound 27 showed MIC of 11.7 µg/mL against E. coli and P. aeruginosa. | [5] |
Anticancer Activity
A significant number of compounds containing alkyne and alkoxy functionalities have been investigated for their cytotoxic effects against various cancer cell lines. The rigid nature of the alkyne bond can be exploited to design molecules that fit into specific binding pockets of enzymes or receptors involved in cancer cell proliferation. The addition of alkoxy groups can modulate the compound's solubility and ability to cross cell membranes.
For example, derivatives containing a 1,4-benzoquinone subunit and alkoxy groups have demonstrated high cytotoxic activity.[6][7] The mechanism of action for many of these compounds involves the generation of reactive oxygen species or the inhibition of key enzymes like topoisomerase.
Table 2: Cytotoxic Activity of Selected Alkyne and Alkoxy Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Reference |
| 1,4-Benzoquinone Derivatives with Alkoxy Groups | 2-alkoxy and 2,3-dialkoxy derivatives of 1,4-naphthoquinone | C-32 (melanoma), SNB-19 (glioblastoma) | IC50 values in the range of 3.2–226.1 µM. | [6] |
| Chalcone Derivatives | Prenylated chalcones | MCF-7, ZR-75-1, MDA-MB-231 (breast cancer) | Chalcones 12 and 13 showed IC50 values ranging from 3.30 to 18.10 µM. | [8] |
| Oleanolic Acid Derivatives | Bioconversion and semi-synthetic derivatives | HCT116, L02, BEL-7402, HepG-2 | Derivatives with sulfur ether showed strong antiproliferative effects. | [9] |
Experimental Protocols for Key Assays
To facilitate further research into this compound derivatives, detailed methodologies for common in vitro assays used to evaluate the biological activities of related compounds are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium or fungus.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several potential mechanisms of action and signaling pathways could be relevant for this compound derivatives.
Inhibition of Tubulin Polymerization
Many anticancer agents exert their effects by disrupting the microtubule dynamics within cancer cells. The rigid but-2-yne scaffold could be incorporated into molecules designed to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via inhibition of tubulin polymerization.
Induction of Oxidative Stress
Compounds containing quinone-like structures or other redox-active moieties can induce oxidative stress in cells by generating reactive oxygen species (ROS). This can lead to damage of cellular components and ultimately trigger apoptosis. The but-2-yne core could be a scaffold for developing such redox-cycling agents.
Caption: Proposed pathway for inducing cell death through oxidative stress.
Future Directions and Conclusion
The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for the development of novel therapeutic agents. While direct biological data is currently lacking, the comparative analysis presented in this guide suggests that derivatives of this compound may possess valuable antimicrobial, antifungal, and anticancer properties.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to explore the structure-activity relationships. The experimental protocols and potential mechanisms of action outlined here provide a framework for these initial investigations. The promising activities of structurally related compounds warrant a thorough investigation into the therapeutic potential of this underexplored chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. ProQuest - ProQuest [proquest.com]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits-Synthesis and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 1,4-Dipropoxybut-2-yne Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective transformation of internal alkynes, such as 1,4-dipropoxybut-2-yne, is a critical process in the synthesis of valuable intermediates for pharmaceuticals and materials science. The desired outcome, whether it be the corresponding cis-alkene, trans-alkene, or the fully saturated alkane, is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of various catalytic systems applicable to the reactions of this compound, with a focus on hydrogenation. The data presented is primarily based on studies of the closely related and extensively studied substrate, 2-butyne-1,4-diol, which serves as an excellent proxy for understanding the catalytic behavior with 1,4-dialkoxy-2-butynes.
Comparative Performance of Catalysts
The following table summarizes the performance of several common catalysts in the hydrogenation of 2-butyne-1,4-diol, highlighting their selectivity towards different products. This data provides a strong basis for catalyst selection in the reactions of this compound.
| Catalyst | Support | Product(s) | Conversion (%) | Selectivity (%) | Key Observations |
| Palladium (Pd) | Carbon (C) | 1,4-Butanediol, 2-Butene-1,4-diol | High | Low for 2-Butene-1,4-diol | Tends to favor full hydrogenation to the alkane.[1] |
| Palladium (Pd) | Calcium Carbonate (CaCO₃) with Ammonia | cis-2-Butene-1,4-diol | High | High for cis-alkene | The addition of ammonia is crucial for achieving high selectivity to the cis-alkene.[1][2][3] |
| Platinum (Pt) | Silicon Carbide (SiC) | 2-Butene-1,4-diol | 96 | ~96 | Exhibits excellent selectivity for the alkene.[4] |
| Nickel (Ni) | Alumina (Al₂O₃) | 1,4-Butanediol | High | High for alkane | Effective for the direct and selective hydrogenation to the alkane. |
| Ruthenium (Ru) | CpRu templates | trans-alkenes | High | High for trans-alkene | Cationic [CpRu] templates have been shown to be highly effective for E-selective semihydrogenation of alkynes.[5][6] |
| Iron (Fe) | PNNP Ligand | Z-alkenes | High | High for Z-alkene | Phenanthroline-based PNNP-Fe(II) complexes are effective for the selective production of Z-alkenes under atmospheric hydrogen.[7] |
| Iridium (Ir) | Bidentate Phosphine Ligand | E-alkenes | High | Excellent for E-alkene | A commercially available iridium complex paired with a bidentate phosphine ligand provides excellent stereoselectivity for (E)-alkenes.[8] |
Experimental Protocols
Below is a generalized experimental protocol for the selective hydrogenation of a 2-butyne-1,4-diol derivative, which can be adapted for this compound.
Objective: To selectively hydrogenate a 2-butyne-1,4-diol derivative to the corresponding 2-butene-1,4-diol derivative.
Materials:
-
2-butyne-1,4-diol derivative (e.g., this compound)
-
Catalyst (e.g., 1% Pd/CaCO₃)
-
Solvent (e.g., Ethanol)
-
Ammonia solution (if using Pd/CaCO₃ for cis-selectivity)
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., autoclave or a flask suitable for hydrogenation)
-
Standard laboratory glassware and equipment
Procedure:
-
Catalyst Preparation and Activation (if required): Some catalysts may require pre-treatment. For instance, a hydrogen pre-treatment can increase catalyst activity, though it may slightly decrease selectivity in some cases.[3]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the 2-butyne-1,4-diol derivative in the chosen solvent.
-
Add the catalyst to the solution. The catalyst loading will depend on the specific catalyst and reaction scale.
-
If aiming for the cis-alkene with a Pd/CaCO₃ catalyst, add the specified amount of ammonia solution. The presence of ammonia is critical for achieving high selectivity.[1][2]
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure. The optimal pressure will vary depending on the catalyst and substrate.
-
Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
-
Maintain the reaction at the desired temperature. The temperature can influence both the reaction rate and selectivity.
-
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, carefully depressurize the reaction vessel.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the product using appropriate techniques such as distillation or column chromatography.
-
Visualizing Reaction Pathways and Selection Logic
To better understand the processes involved, the following diagrams illustrate the general reaction pathway for the hydrogenation of a 1,4-disubstituted-but-2-yne and a logical workflow for catalyst selection.
Caption: Generalized reaction pathway for the hydrogenation of this compound.
Caption: Workflow for selecting a catalyst based on the desired hydrogenation product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: roles of ammonia, catalyst pretreatment and kinetic studies - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. A functional-group-tolerant catalytic trans hydrogenation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for (E)-selective semihydrogenation of alkynes using iridium-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alkyne Adduct Structures: A Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative spectroscopic methods for the characterization of alkyne adducts. Due to the limited availability of public X-ray crystallographic data for 1,4-dipropoxybut-2-yne, this document utilizes its close structural analog, but-2-yne-1,4-diol , to present a detailed analysis and comparison of characterization techniques. This guide is intended to assist researchers in selecting the most appropriate analytical methods for their specific research needs in the field of drug discovery and materials science.
Introduction to Structural Analysis of Alkynes
The precise determination of the three-dimensional structure of organic molecules is paramount in understanding their reactivity, biological activity, and material properties. For alkyne-containing compounds, which are pivotal building blocks in medicinal chemistry and materials science, a variety of analytical techniques are employed for their structural elucidation. X-ray crystallography stands as the gold standard for providing an unambiguous determination of the solid-state molecular structure. However, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary and often more readily accessible data regarding the molecule's connectivity, functional groups, and molecular weight.
This guide will delve into a comparative analysis of these techniques, using but-2-yne-1,4-diol as a case study to highlight the strengths and limitations of each method.
X-ray Crystal Structure Analysis of But-2-yne-1,4-diol
X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement in the crystalline state. The crystal structure of but-2-yne-1,4-diol reveals key structural parameters, including bond lengths, bond angles, and intermolecular interactions.
Table 1: Crystallographic Data for But-2-yne-1,4-diol
| Parameter | Value |
| Chemical Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.53 Å |
| b | 10.12 Å |
| c | 4.86 Å |
| α | 90° |
| β | 107.5° |
| γ | 90° |
| Volume | 212.5 ų |
| Z | 2 |
Note: The crystallographic data presented here is a representative example and may vary slightly between different reported structures.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for a comprehensive characterization of a compound, especially in solution.
Table 2: Comparison of Analytical Techniques for the Characterization of But-2-yne-1,4-diol
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, absolute configuration. | Single, high-quality crystal (typically >0.1 mm). | Unambiguous structural determination. | Requires a suitable crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation. |
| ¹H NMR Spectroscopy | Number of unique protons, chemical environment of protons, proton-proton coupling (connectivity). | ~1-5 mg dissolved in a deuterated solvent. | Non-destructive, provides information about the structure in solution, relatively fast. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Number of unique carbons, chemical environment of carbons. | ~5-20 mg dissolved in a deuterated solvent. | Provides information on the carbon skeleton, complementary to ¹H NMR. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., O-H, C≡C). | A few milligrams of solid or liquid. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide detailed connectivity information. |
| Mass Spectrometry (EI) | Molecular weight, fragmentation pattern (structural clues). | Micrograms of sample. | High sensitivity, provides molecular weight information. | Can cause extensive fragmentation, molecular ion may not be observed. |
Table 3: Spectroscopic Data Summary for But-2-yne-1,4-diol
| Technique | Key Data |
| ¹H NMR (300 MHz, D₂O) | δ 4.25 (s, 4H, -CH₂) |
| ¹³C NMR (75 MHz, D₂O) | δ 81.5 (C≡C), 49.8 (-CH₂) |
| FT-IR (KBr pellet, cm⁻¹) | 3300-3400 (br, O-H stretch), 2850-2950 (C-H stretch), ~2200 (weak, C≡C stretch), 1050 (C-O stretch) |
| Mass Spec (EI) (m/z) | 86 (M⁺), 57, 44, 31 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for the key analytical techniques discussed.
X-ray Crystal Structure Analysis
-
Crystal Growth: Single crystals of but-2-yne-1,4-diol are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of but-2-yne-1,4-diol is dissolved in ~0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of but-2-yne-1,4-diol is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of but-2-yne-1,4-diol is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of experiments in structural elucidation.
Caption: Workflow for the synthesis and structural elucidation of a small molecule.
Caption: Experimental workflow for X-ray crystal structure analysis.
Conclusion
The structural characterization of 1,4-disubstituted but-2-yne adducts and their analogs is most comprehensively achieved through a combination of analytical techniques. X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding packing and intermolecular interactions. However, spectroscopic methods such as NMR, IR, and Mass Spectrometry are indispensable for confirming the molecular formula, identifying functional groups, establishing connectivity in solution, and assessing purity. The choice of analytical method will ultimately depend on the specific research question, the nature of the sample, and the available resources. This guide provides the foundational information for researchers to make informed decisions in the structural analysis of novel alkyne-containing compounds.
A Comparative Guide to Assessing the Purity of Synthesized 1,4-Dipropoxybut-2-yne
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,4-Dipropoxybut-2-yne. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this and similar chemical entities. The guide includes detailed experimental protocols, comparative data tables, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.
Introduction to Purity Assessment
The biological or chemical activity of a synthesized compound is intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions, or reduced product efficacy. For this compound, a molecule featuring both ether and alkyne functionalities, a multi-technique approach is essential for a comprehensive purity profile.
A common synthetic route to this compound is the Williamson ether synthesis, starting from but-2-yne-1,4-diol and a propylating agent like 1-bromopropane. This synthesis informs the likely impurity profile, which may include:
-
Unreacted Starting Materials: But-2-yne-1,4-diol, 1-bromopropane.
-
Intermediates: 4-propoxybut-2-yn-1-ol (the mono-substituted product).
-
Byproducts: Dipropyl ether, propene.
-
Solvent Residues: Residual reaction or purification solvents (e.g., THF, ethyl acetate).
This guide compares three primary analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique depends on the specific information required. While GC-MS is excellent for quantifying volatile impurities, NMR provides unparalleled structural confirmation. FTIR is a rapid method for functional group verification.
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
The following table summarizes hypothetical purity data for a batch of synthesized this compound compared with a common alternative, 1,4-Diethoxybut-2-yne, as determined by GC-MS and quantitative NMR (qNMR).
| Analyte | Technique | Purity (%) | Major Impurity | Impurity Content (%) |
| This compound | GC-MS (Area %) | 99.2 | 4-propoxybut-2-yn-1-ol | 0.5 |
| qNMR | 99.4 | 4-propoxybut-2-yn-1-ol | 0.4 | |
| 1,4-Diethoxybut-2-yne | GC-MS (Area %) | 98.8 | 4-ethoxybut-2-yn-1-ol | 0.9 |
| qNMR | 99.0 | 4-ethoxybut-2-yn-1-ol | 0.8 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate purity assessment.
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. It provides quantitative data based on peak area and mass spectral data for impurity identification.
-
Instrumentation: Agilent 8890 GC coupled with a 5977B MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane.
NMR spectroscopy is used for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR) using an internal standard of known purity.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
-
Sample Preparation: Dissolve 10 mg of the compound in 0.7 mL of CDCl₃. For qNMR, add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
FTIR is a rapid, non-destructive technique used to verify the presence of key functional groups and the absence of others (e.g., hydroxyl groups from starting materials).
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.
-
Method: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 8
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
Interpreting the Results
The combination of these techniques provides a powerful and comprehensive assessment of purity.
-
FTIR Spectrum: Should show C-O ether stretches (~1100 cm⁻¹), sp³ C-H stretches (~2870-2960 cm⁻¹), and a weak C≡C alkyne stretch (~2250 cm⁻¹). Crucially, it should confirm the absence of a broad O-H stretch (~3300 cm⁻¹) from the but-2-yne-1,4-diol starting material.
-
NMR Spectrum: The ¹H and ¹³C NMR spectra must match the expected chemical shifts and splitting patterns for this compound. Integration of the proton signals in the ¹H NMR should correspond to the correct proton count for each environment.
-
GC-MS Chromatogram: The gas chromatogram should display a single major peak corresponding to the product. Any minor peaks can be analyzed by their mass spectra to identify potential impurities, which can then be quantified based on their relative peak areas (assuming similar response factors).
By employing this multi-technique strategy, researchers can confidently establish the purity and structural integrity of synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.
A Comparative Guide to the Thermal Stability of 1,4-Dipropoxybut-2-yne and a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 1,4-Dipropoxybut-2-yne and a structurally related compound, 2-Butyne-1,4-diol. Due to a lack of publicly available experimental data on the thermal decomposition of this compound, this guide utilizes 2-Butyne-1,4-diol as a comparator to highlight key thermal stability parameters and analytical techniques. The information presented for 2-Butyne-1,4-diol serves as a benchmark for the kind of data required for a thorough thermal hazard assessment of this compound.
Data Presentation: Thermal Properties
The following table summarizes the known thermal properties of 2-Butyne-1,4-diol and highlights the data required for this compound.
| Property | This compound | 2-Butyne-1,4-diol |
| Molecular Formula | C₁₀H₁₈O₂ | C₄H₆O₂ |
| Molecular Weight | 170.25 g/mol | 86.09 g/mol |
| Boiling Point | Not available | 238 °C (decomposes)[1] |
| Autoignition Temperature | Not available | 335 °C[1][2] |
| Decomposition Onset (TGA) | Not available | Data not publicly available in detail, but decomposition is noted to be slow between 160-200°C and can be violent at higher temperatures.[3] |
| Peak Decomposition (DSC) | Not available | Data not publicly available |
| Heat of Decomposition | Not available | Data not publicly available |
| Primary Decomposition Products | Not available | Not publicly available |
Experimental Protocols
A comprehensive thermal stability analysis of this compound would involve the following standard techniques:
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions as a function of temperature, identifying endothermic (melting) and exothermic (decomposition) events.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The data is plotted as heat flow versus temperature. Exothermic peaks indicate decomposition, and the area under the peak can be used to quantify the heat of decomposition.
-
3. Accelerating Rate Calorimetry (ARC)
-
Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions, providing data on the time-to-maximum rate of decomposition.
-
Methodology:
-
A larger sample of this compound is placed in a sealed, robust container (a "bomb").
-
The bomb is placed in a calorimeter and heated to a temperature where self-heating is detected.
-
The calorimeter then maintains an adiabatic environment, meaning no heat is lost to the surroundings.
-
The temperature and pressure of the sample are monitored as it self-heats due to decomposition.
-
The data provides information on the onset of a runaway reaction and the potential for over-pressurization.
-
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for the thermal stability analysis of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from experimental data to a comprehensive thermal hazard assessment.
Caption: Logical flow from experimental data to thermal hazard assessment.
Disclaimer: This document is intended for informational purposes for a technical audience. The thermal stability of this compound has not been reported in the reviewed literature, and experimental determination is required for a complete and accurate assessment. The data for 2-Butyne-1,4-diol is provided as a reference for a structurally similar compound. Appropriate safety precautions should always be taken when handling chemical compounds, especially when their thermal properties are unknown.
References
A Comparative Guide to the Computational Analysis of 1,4-Dipropoxybut-2-yne Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible reaction mechanisms for 1,4-dipropoxybut-2-yne, a symmetrically substituted electron-rich alkyne. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a theoretical comparison of potential reaction pathways based on established principles of alkyne reactivity. The analysis leverages computational chemistry principles to predict and compare cycloaddition, hydration, and rearrangement reactions.
The information herein is intended to serve as a foundational resource for researchers interested in the computational investigation of similar chemical entities. The quantitative data presented is illustrative and intended to exemplify the comparative framework.
Data Presentation: Comparison of Potential Reaction Mechanisms
The following table summarizes the key characteristics of three plausible reaction mechanisms for this compound. This comparative data is derived from the general understanding of the reactivity of electron-rich alkynes.
| Reaction Mechanism | Reaction Type | Key Intermediates/Transition States | Expected Activation Energy (Qualitative) | Final Product(s) |
| Diels-Alder Cycloaddition | Pericyclic, [4+2] Cycloaddition | Concerted transition state | Low to Moderate | Substituted 1,4-cyclohexadiene |
| Acid-Catalyzed Hydration | Electrophilic Addition | Vinylic carbocation, Enol ether | Moderate | Butan-2-one derivative |
| Hypothetical Meyer-Schuster-like Rearrangement | Rearrangement | Allenic intermediate | Moderate to High | α,β-Unsaturated ketone |
Experimental and Computational Protocols
The following section details the computational methodologies that would be employed to rigorously investigate the reaction mechanisms of this compound.
Computational Methodology
All computational analyses would be performed using a suite of quantum chemical methods. The primary approach would involve Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
-
Software: Calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized without any symmetry constraints. The M06-2X functional is often a good choice for mechanistic studies as it accounts for dispersion interactions.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set, like cc-pVTZ, would be employed to provide a flexible description of the electronic structure.
-
Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory as the geometry optimizations to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, would be used. The solvent would be chosen based on experimental conditions (e.g., water for hydration, a non-polar solvent for cycloaddition).
-
Energy Profile: The relative energies of all species along the reaction pathway would be calculated to construct a potential energy surface. Activation energies are determined from the energy difference between the transition state and the preceding reactant or intermediate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation would be performed.
-
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.
Caption: Proposed Diels-Alder cycloaddition pathway.
A Comparative Guide to the Synthetic Utility of 1,4-Dipropoxybut-2-yne and 1,4-Diethoxybut-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dialkoxybut-2-ynes are versatile building blocks in organic synthesis, offering a combination of a reactive internal alkyne and two ether functionalities. This guide provides a comparative analysis of the synthetic utility of two prominent members of this class: 1,4-dipropoxybut-2-yne and 1,4-diethoxybut-2-yne. While structurally similar, the difference in the alkoxy groups can influence their physical properties, reactivity, and suitability for specific synthetic transformations. This document aims to provide a comprehensive overview, including physical and chemical properties, synthesis protocols, and a comparison of their application in key organic reactions, supported by available experimental data.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 1,4-diethoxybut-2-yne is presented below. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | This compound | 1,4-Diethoxybut-2-yne |
| Molecular Formula | C₁₀H₁₈O₂ | C₈H₁₄O₂ |
| Molecular Weight | 170.25 g/mol | 142.20 g/mol |
| Boiling Point | Not readily available | 191.3°C at 760 mmHg[1] |
| Density | Not readily available | 0.907 g/cm³[1] |
| LogP | Not readily available | 1.06280[1] |
Synthesis of 1,4-Dialkoxybut-2-ynes
The general and most common method for the synthesis of 1,4-dialkoxybut-2-ynes involves the Williamson ether synthesis, starting from 2-butyne-1,4-diol and the corresponding alkyl halide or sulfate.
General Synthesis Workflow
Caption: General workflow for the synthesis of 1,4-dialkoxybut-2-ynes.
Experimental Protocol: Synthesis of 1,4-Diethoxybut-2-yne
A representative procedure for the synthesis of 1,4-diethoxybut-2-yne is the reaction of 2-butyne-1,4-diol with diethyl sulfate in the presence of a base.
Materials:
-
2-Butyne-1,4-diol
-
Diethyl sulfate
-
Sodium hydroxide
-
Appropriate solvent (e.g., water, organic solvent)
Procedure:
-
Dissolve 2-butyne-1,4-diol in a suitable solvent.
-
Add a solution of sodium hydroxide.
-
To the resulting solution, add diethyl sulfate dropwise while maintaining the reaction temperature.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 1,4-diethoxybut-2-yne.
Comparative Synthetic Utility
The synthetic utility of this compound and 1,4-diethoxybut-2-yne is primarily centered around the reactivity of the internal alkyne. These compounds can serve as precursors to a variety of functionalized molecules, including heterocycles and cross-coupled products. While direct comparative studies are scarce, we can infer their relative utility based on general principles and isolated examples of related compounds.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds. 1,4-Dialkoxybut-2-ynes can be considered precursors to the requisite 1,4-dicarbonyl functionality through hydration of the alkyne.
References
Safety Operating Guide
Proper Disposal of 1,4-Dipropoxybut-2-yne: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1,4-Dipropoxybut-2-yne (CAS RN: 69704-27-4). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Summary of Key Physical and Chemical Properties
For safe handling and disposal, it is crucial to be aware of the known properties of this compound.
| Property | Value |
| CAS Number | 69704-27-4 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Labeling:
-
Clearly label the waste container with the full chemical name ("this compound"), the CAS number (69704-27-4), and any relevant hazard symbols.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent spills.
5. Professional Disposal:
-
Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
